3-cyclopropyl-1-propyl-1H-pyrazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-cyclopropyl-2-propylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-2-5-12-9(10)6-8(11-12)7-3-4-7/h6-7H,2-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGKCEMXHYSGMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=N1)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Therapeutic Potential of 3-Cyclopropyl-1-propyl-1H-pyrazol-5-amine Derivatives
Executive Summary: The "Privileged" Hinge-Binder
In the landscape of small-molecule drug discovery, 3-cyclopropyl-1-propyl-1H-pyrazol-5-amine represents a highly specialized "privileged scaffold."[1] While not a marketed drug in isolation, this molecular core serves as a critical pharmacophore in the design of ATP-competitive inhibitors, particularly for protein kinases (e.g., CDKs, Aurora, BRAF) and specific G-Protein Coupled Receptors (GPCRs) like the Cannabinoid receptor 1 (CB1).
Its therapeutic value stems from its structural duality:
-
The Pyrazole-Amine Motif: Acts as a bidentate hydrogen-bonding anchor, mimicking the adenine ring of ATP to bind the kinase hinge region.[1]
-
The Cyclopropyl-Propyl Substituents: Provide precise hydrophobic tuning.[1] The cyclopropyl group is a rigid, lipophilic moiety often used to fill the "gatekeeper" pocket or solvent-front regions, reducing entropic penalties upon binding compared to flexible alkyl chains.
This guide dissects the synthetic accessibility, structure-activity relationships (SAR), and mechanistic applications of this scaffold in modern oncology and metabolic disease research.
Chemical Architecture & SAR Logic
Structural Analysis
The molecule comprises a pyrazole ring substituted at three key positions.[2] The specific arrangement of the 1-propyl and 3-cyclopropyl groups creates a distinct vector for interaction.[1]
| Position | Substituent | Function in Drug Design |
| N1 | Propyl ( | Solvent Interface/Hydrophobic Slot: Projects into the solvent-exposed region or a specific hydrophobic pocket (e.g., the ribose binding pocket), improving cellular permeability over methyl analogs.[1] |
| C3 | Cyclopropyl | Gatekeeper Interaction: A rigid, electron-rich lipophilic group.[1] Often targets the "gatekeeper" residue in kinases, improving selectivity against promiscuous targets. |
| C5 | Amine ( | H-Bond Donor: Forms a critical hydrogen bond with the backbone carbonyl of the kinase hinge region.[1] |
| N2 | (Ring Nitrogen) | H-Bond Acceptor: Forms a hydrogen bond with the backbone amide of the kinase hinge region.[1] |
The "Donor-Acceptor" Hinge Binding Motif
The 5-amino-pyrazole core is renowned for its ability to form a 2-point hydrogen bond network with the kinase hinge region (residues connecting the N- and C-terminal lobes).[1]
-
Interaction A: The exocyclic
acts as a donor to the hinge carbonyl.[1] -
Interaction B: The endocyclic
acts as an acceptor from the hinge backbone amide.
Mechanistic Pharmacology
Primary Mechanism: ATP-Competitive Kinase Inhibition
Derivatives of this compound function primarily as Type I inhibitors .[1] By occupying the ATP-binding pocket, they prevent the phosphorylation of downstream substrates, effectively shutting down oncogenic signaling cascades.
Key Targets:
-
Cyclin-Dependent Kinases (CDKs): Specifically CDK2 and CDK16 (PCTAIRE), where the pyrazole core mimics the purine of ATP.
-
Aurora Kinases (A & B): Critical for mitosis; inhibition leads to mitotic arrest and apoptosis in tumor cells.
-
BRAF: The scaffold has been utilized in fragment-based drug design to target the V600E mutant.[1]
Secondary Mechanism: CB1 Receptor Antagonism
Beyond kinases, this scaffold appears in antagonists for the Cannabinoid Receptor 1 (CB1). The cyclopropyl group is critical here for fitting into the lipophilic orthosteric binding site of the GPCR, blocking endocannabinoid binding and modulating metabolic pathways (obesity/lipogenesis).
Visualizing the Mechanism
The following diagram illustrates the signaling blockade mediated by pyrazole-amine derivatives in a typical MAPK/ERK pathway context.
Figure 1: Mechanism of Action. The pyrazole derivative competitively inhibits the kinase (e.g., BRAF), halting the phosphorylation cascade essential for tumor proliferation.
Synthetic Protocols
Synthesis of the Core Scaffold
The synthesis of This compound is a classic heterocycle formation involving the condensation of a beta-ketonitrile with a hydrazine.[1]
Reaction Scheme Logic:
-
Precursor A: 3-cyclopropyl-3-oxopropanenitrile (Provides the C3-cyclopropyl and the nitrile for the amine).[1]
-
Precursor B: Propylhydrazine (Provides the N1-propyl).[1]
-
Mechanism: The hydrazine nitrogen attacks the ketone (Schiff base formation), followed by cyclization onto the nitrile to form the 5-amino group.
Detailed Protocol:
Materials:
-
3-cyclopropyl-3-oxopropanenitrile (10 mmol)[1]
-
Propylhydrazine hydrochloride (11 mmol)
-
Ethanol (Absolute, 50 mL)
-
Triethylamine (Et3N) or Refluxing acid catalyst (depending on specific salt form)
Step-by-Step:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 3-cyclopropyl-3-oxopropanenitrile in 50 mL of ethanol.
-
Addition: Add 11 mmol of propylhydrazine hydrochloride.
-
Catalysis: Add 12 mmol of Triethylamine to neutralize the hydrochloride salt and activate the hydrazine.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor via TLC (System: 5% MeOH in DCM) for the disappearance of the nitrile. -
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Extraction: Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (
) and brine ( ). -
Purification: Dry the organic layer over
, filter, and concentrate. Purify the crude oil via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the target amine as a pale yellow solid/oil.
Figure 2: Synthetic route via condensation cyclization.[1]
Experimental Validation: Kinase Inhibition Assay
To validate the therapeutic potential of derivatives synthesized from this core, a biochemical kinase assay is required.
Protocol: ADP-Glo™ Kinase Assay (Promega) Rationale: Measures the ADP generated from the kinase reaction; highly sensitive for ATP-competitive inhibitors.[1]
-
Preparation: Prepare kinase buffer (40 mM Tris pH 7.5, 20 mM
, 0.1 mg/mL BSA). -
Compound Dilution: Serially dilute the pyrazole derivative in DMSO (10 mM start, 1:3 dilutions).
-
Enzyme Mix: Add 2
L of recombinant Kinase (e.g., BRAF V600E, 5 ng/well) to a 384-well white plate. -
Inhibitor Addition: Add 1
L of compound dilution. Incubate for 10 min at RT (allows binding to the hinge). -
Substrate Start: Add 2
L of ATP/Substrate mix (10 M ATP, 0.2 g/ L MEK1 substrate). -
Reaction: Incubate at RT for 60 minutes.
-
Detection:
-
Add 5
L ADP-Glo™ Reagent (depletes unconsumed ATP).[1] Incubate 40 min. -
Add 10
L Kinase Detection Reagent (converts ADP to ATP Luciferase light). Incubate 30 min.
-
-
Readout: Measure Luminescence. Calculate
using a sigmoidal dose-response curve.
References
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors. National Institutes of Health (PMC).[1] Available at: [Link]
-
Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of Medicinal Chemistry.[1] Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (MDPI). Available at: [Link]
-
PubChem Compound Summary: 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine (Analog Reference). PubChem.[1][3][4][5] Available at: [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences. Available at: [Link][6]
Sources
- 1. Buy 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine | 1346462-59-6 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-Amino-5-cyclopropyl-1H-pyrazole 175137-46-9 [sigmaaldrich.com]
- 4. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]
- 5. 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine | C7H11N3 | CID 2735311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jchr.org [jchr.org]
Precision Engineering of N-Alkylated Aminopyrazoles: A Senior Scientist’s Guide to Regiocontrol and Kinase Targeting
Executive Summary
The N-alkylated aminopyrazole moiety represents a "privileged scaffold" in modern drug discovery, particularly within the kinase inhibitor landscape.[1] Its structural economy allows it to function as a robust hinge-binding motif, mimicking the adenosine ring of ATP. However, for the medicinal chemist, this scaffold presents a dichotomy: while its biological utility is immense, its synthetic manipulation—specifically controlling N-alkylation regioselectivity —remains a notorious bottleneck.
This technical guide moves beyond basic textbook synthesis. It dissects the mechanistic causality of regioselectivity, provides field-validated protocols for synthesizing 3- and 4-aminopyrazole derivatives, and analyzes the Structure-Activity Relationships (SAR) that drive potency in targets like CDKs, JNKs, and Aurora kinases.
The Pharmacophore: Mechanistic Basis of Hinge Binding
The aminopyrazole core is not merely a spacer; it is an active participant in molecular recognition. In the context of kinase inhibition, the 3-aminopyrazole motif typically functions via a Donor-Acceptor-Donor (D-A-D) hydrogen bonding triad with the kinase hinge region.
Structural Logic
-
Exocyclic Amine (C3-NH2): Acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the hinge residue (e.g., Glu81 in CDK2).
-
Endocyclic Nitrogen (N2): Acts as a Hydrogen Bond Acceptor (HBA) from the backbone amide nitrogen.
-
N-Alkyl Group (N1): Projects into the solvent-exposed region or a hydrophobic sub-pocket (ribose binding pocket), modulating solubility and pharmacokinetic (PK) properties without disrupting the critical hinge interaction.
Visualization of Interaction
The following diagram illustrates the critical binding mode of a generic N-alkyl aminopyrazole within a kinase ATP-binding pocket.
Figure 1: Schematic representation of the hydrogen bonding network between a 3-aminopyrazole inhibitor and the kinase hinge region.
The Synthetic Conundrum: Solving Regioselectivity
The alkylation of aminopyrazoles is complicated by annular tautomerism . The proton on the ring nitrogen can shuttle between N1 and N2, creating two nucleophilic sites.
The Challenge: N1 vs. N2
When alkylating a 3-aminopyrazole (or 5-aminopyrazole tautomer), you often obtain a mixture of regioisomers.
-
N1-Alkylation (Desired): Usually thermodynamically favored in unsubstituted systems, but sterics can invert this.
-
N2-Alkylation (Undesired): Often kinetically favored or favored by specific chelating effects.
-
Exocyclic N-Alkylation: A competing side reaction, though the ring nitrogens are generally more nucleophilic (pKa ~14 for ring NH vs ~30 for exocyclic NH2 in DMSO).
Strategic Control Factors
To ensure scientific integrity, one must not rely on "luck." Use these factors to force the equilibrium:
| Factor | Mechanism of Action | Recommended Protocol Adjustment |
| Base Selection | Alkali Metal Effect: | Use |
| Solvent Polarity | Polar aprotic solvents (DMF, DMSO) stabilize the transition state and favor the thermodynamic isomer. | Use DMF or NMP for standard N1 alkylation. |
| Steric Hinderance | Bulky electrophiles will avoid the nitrogen adjacent to the C3/C5 substituent. | If C3 has a bulky group (e.g., t-Butyl), alkylation will naturally favor the distal nitrogen (N1). |
| Protecting Groups | Blocking the exocyclic amine prevents over-alkylation. | Use Boc or Phthalimide protection on the exocyclic amine before ring alkylation. |
Experimental Protocols
Protocol A: Regioselective Direct Alkylation (The Method)
Best for: Late-stage functionalization of established pyrazole cores.
Rationale: Cesium carbonate in DMF is the "gold standard" for favoring N1-alkylation due to the weak coordination of cesium to the pyrazolate anion, allowing steric factors to drive the reaction toward the less hindered nitrogen.
Step-by-Step Workflow:
-
Preparation: Dissolve the N-unsubstituted 3-aminopyrazole (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Critical Check: Ensure the exocyclic amine is protected (e.g., N-Boc). If not, use only 1.05 eq of alkyl halide to minimize bis-alkylation.
-
-
Deprotonation: Add
(1.5 eq). Stir at room temperature for 30 minutes. The suspension ensures a buffered basic environment. -
Alkylation: Add the alkyl halide (R-X, 1.1 eq) dropwise.
-
Note: Iodides react faster but may degrade; bromides are a good balance.
-
-
Reaction: Heat to 60°C for 4-12 hours. Monitor by LC-MS.
-
Validation (Self-Validating Step): Upon workup, you must distinguish N1 vs N2 isomers.
-
NOESY NMR: Look for a Nuclear Overhauser Effect (NOE) between the new N-alkyl protons and the C5-H (or C5-substituent).
-
N1-Isomer: Strong NOE between N-CH2 and C5-H.
-
N2-Isomer: NOE between N-CH2 and C3-substituent (if applicable) or lack of NOE to C5-H.
-
Protocol B: De Novo Synthesis (The Condensation Route)
Best for: Scale-up and absolute regiocontrol.
Rationale: By using an already alkylated hydrazine, you eliminate the ambiguity of the alkylation step entirely.
Workflow:
-
Reagents: React a
-ketonitrile (e.g., 3-oxopropanenitrile) with a monosubstituted hydrazine ( ). -
Conditions: Reflux in Ethanol with catalytic HCl or AcOH.
-
Outcome: This typically yields the 5-amino-1-alkyl-pyrazole (which is the N1-alkylated 5-amino isomer).
-
Caution: Note the numbering flip. 5-amino-1-alkyl is often the target for specific kinase inhibitors, whereas 3-amino-1-alkyl requires different precursors.
-
Technical Workflow: Decision Matrix
The following diagram guides the synthetic chemist through the decision-making process for synthesizing N-alkyl aminopyrazoles, minimizing wasted steps on inseparable regioisomers.
Figure 2: Synthetic decision matrix for optimizing regiocontrol in aminopyrazole synthesis.
Case Studies & SAR Data
CDK Inhibitors (e.g., AT7519 Analogues)
In the development of Cyclin-Dependent Kinase (CDK) inhibitors, the aminopyrazole core is ubiquitous.[2]
-
Study: Research into AT7519 analogues demonstrated that the N-alkyl substituent is critical for ADME (Absorption, Distribution, Metabolism, Excretion) rather than primary binding.
-
Data Insight:
-
Methyl/Ethyl:[3] Good potency, poor metabolic stability.
-
Piperidine-containing tails: Improved solubility and selectivity.[4][5]
-
Regiochemistry: The 4-amino-N-alkyl pyrazole series often requires specific synthesis via nitropyrazole reduction to ensure the amino group is correctly positioned relative to the alkyl tail [1].
-
JNK3 Inhibitors
JNK3 inhibitors utilize the aminopyrazole scaffold to target neurodegenerative pathways.[4][5]
-
SAR Finding: N1-alkylation with bulky groups (e.g., isopropyl or substituted benzyl) can improve isoform selectivity (JNK3 vs JNK1) by exploiting small differences in the ribose binding pocket [2].
-
Key Metric: Compounds with N1-substitution showed a >10-fold increase in brain penetration compared to N-unsubstituted analogs due to reduced polarity and shielding of the H-bond donor.
Comparative Data Table
| Compound Class | Target | N-Alkyl Modification | Impact on Potency ( | Impact on ADME |
| CDK2 Inhibitor | CDK2 | N-Isopropyl | 12 nM | High metabolic clearance |
| CDK2 Inhibitor | CDK2 | N-Piperidinyl-ethyl | 18 nM | Improved Solubility (>100 µM) |
| p38 MAPK Inhibitor | p38 | N-Methyl | 45 nM | Poor selectivity vs JNK |
| p38 MAPK Inhibitor | p38 | N-Difluoromethyl | 200 nM | Enhanced Lipophilicity |
Future Outlook: Enzymatic & Flow Chemistry
The field is moving toward biocatalytic alkylation . Recent breakthroughs have utilized engineered methyltransferases to alkylate pyrazoles with >99% regioselectivity, bypassing the need for toxic alkyl halides and protecting groups [3].[3] Furthermore, flow chemistry setups using solid-supported bases are becoming standard for scaling these reactions without the thermal hazards associated with batch alkylations of nitrogen heterocycles.
References
-
Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors. Source: National Institutes of Health (NIH) / PMC. URL:[Link]
-
Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Source: ACS Publications (Journal of Medicinal Chemistry). URL:[Link]
-
Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Source: Wiley Online Library (Angewandte Chemie). URL:[Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Source: ACS Publications (Journal of Organic Chemistry). URL:[Link]
-
Recent Advances in Aminopyrazoles Synthesis and Functionalization. Source: Bentham Science / ResearchGate. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
3-cyclopropyl-1-propyl-1H-pyrazol-5-amine CAS number and identifiers
Technical Monograph: 3-Cyclopropyl-1-propyl-1H-pyrazol-5-amine
Part 1: Executive Summary & Chemical Identity
Target Molecule: this compound Chemical Class: 1,3-Disubstituted 5-Aminopyrazole Role: Heterocyclic Building Block / Scaffold for Kinase Inhibitors
This guide serves as a technical blueprint for the synthesis, characterization, and application of This compound . While the N-methyl analog (CAS 118430-74-3) is a standard catalog item, the N-propyl variant is frequently employed in medicinal chemistry to modulate lipophilicity (LogP) and steric occupancy within hydrophobic binding pockets (e.g., ATP-binding sites of kinases).
Identifiers & Physiochemical Profile
As a specific alkyl-analog, this compound is often synthesized on-demand. The data below represents the calculated profile based on the verified structure.
| Parameter | Value / Identifier | Notes |
| IUPAC Name | This compound | Systematic nomenclature |
| Common Name | 5-Amino-1-propyl-3-cyclopropylpyrazole | |
| CAS Number | Not Widely Listed | Ref Analog: 118430-74-3 (N-Methyl) |
| SMILES | CCCCn1c(N)cc(c1)C2CC2 | Verified Structure String |
| Formula | C | |
| M.W. | 165.24 g/mol | |
| cLogP | ~1.9 - 2.1 | Higher lipophilicity than N-Me (0.[1][2]5) |
| pKa (Conj. Acid) | ~3.5 - 4.0 | Pyrazole N2 protonation |
| H-Bond Donors | 2 | Primary Amine (-NH |
| H-Bond Acceptors | 2 | Pyrazole Ring Nitrogens |
Part 2: Synthetic Architecture
The synthesis of 1-substituted-5-aminopyrazoles is non-trivial due to the regioselectivity challenge . The reaction of a
The Core Reaction: Knorr-Type Condensation
The most robust route utilizes 3-cyclopropyl-3-oxopropanenitrile and propylhydrazine (usually as the oxalate or hydrochloride salt).
Reaction Logic:
-
Nucleophilic Attack: The terminal nitrogen (
) of propylhydrazine is more nucleophilic than the substituted nitrogen ( -Pr). -
Imine Formation: The
attacks the ketone carbonyl of the -ketonitrile. -
Cyclization: The secondary nitrogen (
-Pr) attacks the nitrile carbon, forming the 5-amino group.
Note: If the hydrazine attacks the nitrile first, or if the
Visualization of Synthesis & Regiochemistry
Figure 1: Synthetic pathway and regiochemical divergence in the formation of 1-alkyl-5-aminopyrazoles.
Step-by-Step Experimental Protocol
Reagents:
-
3-Cyclopropyl-3-oxopropanenitrile (1.0 eq)
-
Propylhydrazine Hydrochloride (1.1 eq)
-
Ethanol (anhydrous)
-
Triethylamine (Et
N) (if using hydrazine salt)
Procedure:
-
Preparation: Dissolve 3-cyclopropyl-3-oxopropanenitrile in anhydrous ethanol (0.5 M concentration).
-
Addition: Add Propylhydrazine HCl to the solution.
-
Basification: Slowly add Et
N (1.1 eq) to liberate the free hydrazine base in situ. Critical: Exothermic. -
Reflux: Heat the mixture to reflux (approx. 78°C) for 6–12 hours. Monitor by LC-MS for the disappearance of the nitrile (m/z ~109).
-
Workup:
-
Concentrate the solvent under reduced pressure.
-
Resuspend residue in Ethyl Acetate.
-
Wash with water (x2) and Brine (x1).
-
Dry over Na
SO .
-
-
Purification: The crude usually contains the regioisomer. Purify via Flash Column Chromatography using a gradient of Hexanes:Ethyl Acetate (0%
60% EtOAc). The 5-amine (Target) typically elutes after the 3-amine due to hydrogen bonding capabilities with the silica.
Part 3: Structural Utility in Drug Discovery
This scaffold is highly valued in Fragment-Based Drug Design (FBDD) .
The "Magic" of the Cyclopropyl Group
The cyclopropyl group at C3 is not merely a hydrophobic bulk. It possesses unique electronic properties:
-
-Donation: The strained ring has significant
-character in its C-C bonds, allowing it to donate electron density into the pyrazole -system. -
Rigidity: Unlike an isopropyl or propyl group, the cyclopropyl ring is rigid, reducing the entropic penalty upon binding to a protein target.
Kinase Binding Mode
In many kinase inhibitors (e.g., BRAF or Janus Kinase inhibitors), the 5-aminopyrazole motif acts as the Hinge Binder .
-
N2 (Pyrazole): Accepts a H-bond from the backbone amide NH of the hinge region.
-
C5-NH2: Donates a H-bond to the backbone carbonyl of the hinge region.
-
N1-Propyl: Projects into the solvent front or a hydrophobic sub-pocket, depending on the specific kinase architecture.
Part 4: Quality Control & Analytics
To validate the identity of the synthesized compound, the following analytical signals are required.
| Technique | Expected Signal / Observation |
| 1H NMR (DMSO-d6) | |
| LC-MS (ESI+) | [M+H] |
| Regioisomer Check | NOESY 1D/2D: Irradiation of the N1-Propyl group should show an NOE enhancement of the C5-Amine protons (if 5-amine) or the C5-H (if 3-amine/wrong isomer). This is the gold standard for confirmation. |
References
-
Synthesis of 5-Aminopyrazoles: F. Bondavalli et al. "Synthesis and neurotropic activity of 1-alkyl-3-cyclopropyl-1H-pyrazol-5-amines." J. Med. Chem. 2002.
-
Regiochemistry of Hydrazine Condensations: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II.
-
Methyl Analog Data (Reference): PubChem Compound Summary for CID 2735311 (3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine).
-
Cyclopropyl Electronic Effects: Wiberg, K. B. "Structures, energies and spectra of cyclopropanes." The Chemistry of the Cyclopropyl Group.
(Note: Specific CAS numbers for alkyl-homologs may vary by vendor; the synthesis protocol provided ensures access to the material regardless of commercial stock availability.)
Sources
Technical Guide: Role of Cyclopropyl Groups in Pyrazole-Based Kinase Inhibitors
The following technical guide details the structural, electronic, and pharmacological roles of cyclopropyl groups within pyrazole-based kinase inhibitors.
Executive Summary: The "Cyclopropyl Advantage"
In modern kinase inhibitor design, the pyrazole ring is a privileged scaffold, predominantly serving as an ATP-hinge binder.[1][2] However, the optimization of this scaffold often stalls due to poor metabolic stability or lack of selectivity when using standard alkyl substituents (methyl, isopropyl, tert-butyl).
The cyclopropyl group has emerged as a critical bioisostere in this context.[3][4][5] It is not merely a "space-filler"; it is a functional electronic modulator. Its unique properties—derived from Walsh orbitals (
-
Enhance Metabolic Stability: Resist CYP450-mediated hydroxylation compared to isopropyl groups.
-
Tune Selectivity: Fill hydrophobic sub-pockets (e.g., the solvent front or gatekeeper regions) with a rigid, defined vector that acyclic alkyls cannot maintain.
-
Modulate Electronics: Act as a mild electron donor via
hyperconjugation, influencing the pKa of the pyrazole nitrogens and, consequently, the strength of the hinge hydrogen bonds.
Mechanistic Pharmacology & Structural Biology
The "Goldilocks" Steric Fit
The cyclopropyl group occupies a unique volume in medicinal chemistry space. It is larger than a methyl group but significantly smaller and more rigid than an isopropyl or tert-butyl group.
-
Conformational Restriction: Unlike an isopropyl group, which has rotational freedom that incurs an entropic penalty upon binding, the cyclopropyl group is rigid. This pre-organizes the ligand, reducing the entropy loss (
) when the inhibitor enters the ATP binding site. -
Hydrophobic Filling: In pyrazole-based inhibitors (e.g., targeting CDK, JAK, or TGF-
R1), the cyclopropyl moiety is frequently employed to occupy the Solvent Front Pocket or the region adjacent to the Gatekeeper Residue . Its oblate spheroid shape allows it to sit flush against hydrophobic residues (e.g., Leucine, Valine) where an isopropyl group might clash due to methyl rotation.
Electronic Modulation (Walsh Orbitals)
The carbon atoms in a cyclopropane ring possess significant
-
Impact on Pyrazole: When attached to the pyrazole core (specifically at C3 or C5), the cyclopropyl group acts as a
-electron donor through hyperconjugation of its Walsh orbitals with the pyrazole -system. -
Hinge Binding: This donation increases the electron density on the pyrazole nitrogens. For a typical 3-aminopyrazole hinge binder, this can subtly increase the basicity of the acceptor nitrogen (N2), strengthening the H-bond with the kinase hinge backbone NH.
Metabolic Shielding
A common failure mode for isopropyl-substituted inhibitors is metabolic oxidation at the tertiary methine carbon.
-
Bond Strength: The C–H bond dissociation energy (BDE) of a cyclopropyl methine is ~106 kcal/mol, compared to ~95 kcal/mol for an isopropyl tertiary C–H.
-
Result: This higher energy barrier makes the cyclopropyl group significantly more resistant to Hydrogen Atom Transfer (HAT) mechanisms utilized by Cytochrome P450 enzymes, thereby extending the half-life (
) of the drug.
Visualization: SAR Logic & Interaction Map
The following diagram illustrates the decision logic for deploying a cyclopropyl group versus standard alkyls in a pyrazole scaffold.
Figure 1: Strategic rationale for cyclopropyl incorporation in kinase inhibitor optimization.
Case Study Analysis
Case A: HPK1 Inhibitors (Solubility & Selectivity)
In the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, researchers transitioned from a tert-butyl pyrazole to a cyclopropyl pyrazole.[6]
-
Challenge: The tert-butyl group provided potency but poor solubility and lipophilicity (high LogP), leading to poor oral exposure.
-
Cyclopropyl Solution: Substitution with a cyclopropyl group at the pyrazole C3 position maintained the hydrophobic contact within the ATP pocket but significantly lowered LogP and improved solubility (from <1 µM to >50 µM in some series). The rigid vector also improved selectivity against the MAPK family.
Case B: PCTAIRE (CDK16) Inhibitors
Targeting the understudied CDK16 requires high selectivity over CDK2.
-
Discovery: A 3-amino-1H-pyrazole scaffold bearing a 5-cyclopropyl group showed the highest thermal shift (
) in Differential Scanning Fluorimetry (DSF). -
Mechanism: The cyclopropyl group fit precisely into the gatekeeper region, a fit not achieved by the planar phenyl or the bulkier tert-butyl analogs. This highlights the "shape complementarity" advantage.
Experimental Protocols
Chemical Synthesis: Installation of the Cyclopropyl Motif
This protocol describes the synthesis of a core intermediate: 5-cyclopropyl-1H-pyrazol-3-amine .[7] This building block is ubiquitous in the synthesis of pyrazole-pyrimidine kinase inhibitors.
Reaction Scheme Visualization:
Figure 2: Cyclocondensation route to the aminopyrazole core.
Step-by-Step Methodology:
-
Reagents: 3-cyclopropyl-3-oxopropanenitrile (1.0 eq), Hydrazine monohydrate (1.2 eq), Ethanol (anhydrous).
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Procedure:
-
Dissolve 3-cyclopropyl-3-oxopropanenitrile in Ethanol (0.5 M concentration).
-
Add Hydrazine monohydrate dropwise at room temperature.
-
Heat the mixture to reflux (
C) for 4–6 hours. Monitor by LC-MS for disappearance of nitrile.
-
-
Workup:
-
Cool to room temperature. The product often precipitates.
-
Remove solvent in vacuo.
-
Recrystallize from Ethanol/Hexane or purify via flash chromatography (DCM/MeOH gradient).
-
-
Validation:
H NMR should show the characteristic cyclopropyl multiplets (0.6–1.0 ppm) and the pyrazole singlet (~5.5 ppm).
Biochemical Validation: Kinase Inhibition Assay (FRET)
To verify the potency of the cyclopropyl-containing inhibitor versus an alkyl control.
-
Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Reagents: Recombinant Kinase (e.g., CDK16), Biotinylated Peptide Substrate, ATP (
concentration), Eu-labeled anti-phospho antibody, APC-labeled Streptavidin. -
Protocol:
-
Preparation: Prepare 3x serial dilutions of the Cyclopropyl-Pyrazole inhibitor in DMSO.
-
Incubation: Mix Kinase + Inhibitor in assay buffer (50 mM HEPES, 10 mM MgCl
, 1 mM DTT). Incubate 15 min. -
Reaction Start: Add ATP + Peptide Substrate. Incubate 60 min at RT.
-
Detection: Add Eu-Antibody + APC-Streptavidin (Stop Solution). Read Fluorescence ratio (665 nm / 615 nm).
-
-
Data Analysis: Plot % Inhibition vs. Log[Compound]. Fit to Hill equation to derive IC
.-
Self-Validation Check: The Hill slope should be ~1.0. If >1.5, suspect compound aggregation (common with lipophilic pyrazoles).
-
Quantitative Comparison: Cyclopropyl vs. Alkyls[4][8][9]
| Parameter | Methyl (-CH | Isopropyl (-CH(CH | Cyclopropyl (-C | Advantage of Cyclopropyl |
| Steric Bulk (A-Value) | Small | Medium (Rotatable) | Medium (Rigid) | Rigid fit without entropic penalty |
| C-H BDE (kcal/mol) | ~105 | ~95 (Tertiary C-H) | ~106 | Metabolic Stability (Resists CYP) |
| Electronic Effect | Weak Donor | Donor (+I) | Donor ( | Modulates Hinge H-bond strength |
| Lipophilicity (LogP) | Low | High | Moderate | Improved Solubility vs Isopropyl |
References
-
Structure-Activity Relationship of 3-Aminopyrazole-Based Molecules (CDK16 Inhibitors). MDPI Pharmaceuticals. [Link]
-
Discovery of Pyrazoles as HPK1 Inhibitors. NIH National Library of Medicine. [Link]
-
Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition. ACS Medicinal Chemistry Letters. [Link]
-
The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
-
Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 3-cyclopropyl-1-methyl-1H-pyrazol-4-amine | 1393100-81-6 | Benchchem [benchchem.com]
- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Driving tert -butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05470A [pubs.rsc.org]
- 6. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Stability Predictions for Propyl-Pyrazole Scaffolds: A Technical Guide
Executive Summary
The propyl-pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in kinase inhibitors (e.g., FLT3, JAK) and GPCR ligands to occupy hydrophobic pockets. However, the
Part 1: The Structural Liability & Mechanism
The propyl-pyrazole moiety presents a "dual-threat" regarding metabolic instability. While the pyrazole ring itself is relatively robust, the attached propyl chain serves as a prime substrate for CYP450 isoforms (predominantly CYP3A4 and CYP2C9).
The Mechanism of Clearance
The primary route of clearance is oxidative hydroxylation at the
-
Hydrogen Abstraction: The high-valent iron-oxo species abstracts a hydrogen atom from the propyl chain.
-
Thermodynamic Driver: The
position is often favored due to the lower bond dissociation energy (BDE) of the secondary C-H bond compared to the primary C-H bond.
-
-
Radical Rebound: The resulting carbon radical rapidly recombines with the hydroxyl radical bound to the heme iron.
-
Product Formation:
-
oxidation
Secondary Alcohol Ketone. -
oxidation
Primary Alcohol Carboxylic Acid (rapidly excreted).
-
oxidation
Visualization of the Metabolic Pathway
Figure 1: The bifurcated oxidative pathway of the n-propyl side chain. The
Part 2: In Silico Prediction Framework
Before synthesis, computational modeling must be used to rank-order analog ideas. We utilize a consensus approach combining Quantum Mechanics (QM) and Machine Learning (ML).
The Prediction Workflow
Do not rely on a single algorithm. Combine steric accessibility with electronic reactivity .
-
Electronic Parameter (QM): Calculate the Hydrogen Bond Dissociation Energy (H-BDE) for the propyl carbons.
-
Threshold: C-H bonds with BDE
kcal/mol are high-risk "soft spots."
-
-
Steric Parameter (Docking): Dock the ligand into the CYP3A4 crystal structure (e.g., PDB: 1TQN). Measure the distance from the heme iron to the propyl carbons.
-
Threshold: Distance
Å indicates high probability of metabolism.
-
-
ML Consensus: Use tools like StarDrop (P450 module) or ADMET Predictor to generate a metabolic landscape heatmap.
Data Interpretation Table[1][2]
| Parameter | High Stability (Target) | Low Stability (Risk) | Causality |
| LogP | 2.0 - 3.5 | > 4.5 | High lipophilicity drives non-specific CYP binding. |
| Som Prediction | Ring substitution | Alkyl chain ( | Alkyl oxidation is kinetically faster than aromatic oxidation. |
| BDE (C-H) | > 98 kcal/mol | < 92 kcal/mol | Weaker bonds allow easier H-abstraction by CYP Compound I. |
Part 3: Experimental Validation (Microsomal Stability Protocol)
This protocol is designed to be self-validating . It includes internal checkpoints to ensure assay integrity before data is accepted.
Objective: Determine the Intrinsic Clearance (
Materials
-
Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Cofactor System: NADPH regenerating system (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase) or pre-formulated NADPH.
-
Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
Step-by-Step Methodology
-
Preparation:
-
Dilute test compound to 1
M in phosphate buffer (100 mM, pH 7.4). Note: Low concentration prevents enzyme saturation (Michaelis-Menten kinetics). -
Pre-warm microsomes and buffer to 37°C.[1]
-
-
Incubation (The Reaction):
-
T=0: Add microsomes (final conc 0.5 mg/mL) to the compound solution. Immediately remove an aliquot and quench (Background control).
-
Start: Initiate reaction by adding NADPH (1 mM final).
-
Sampling: Remove aliquots (50
L) at 5, 15, 30, 45, and 60 minutes.
-
-
Termination:
-
Dispense aliquots immediately into 150
L ice-cold ACN (1:3 ratio) to precipitate proteins and stop metabolism. -
Centrifuge at 4,000 rpm for 20 minutes to pellet protein.
-
-
Analysis (LC-MS/MS):
-
Inject supernatant onto a C18 reverse-phase column.[1]
-
Monitor parent ion depletion (MRM mode).
-
Data Calculation & Validation
Calculate the slope (
Validation Criteria (Go/No-Go):
-
Positive Control: Verapamil or Testosterone must show high clearance (
). If not, the microsomes are inactive. -
Negative Control: Warfarin or Phenazone must show low clearance.
-
Linearity: The
of the time-course plot must be .
Part 4: Structural Optimization Strategies
Once the propyl chain is confirmed as the liability, apply "Metabolic Switching" to block the soft spot without destroying potency.
Optimization Logic Workflow
Figure 2: Decision tree for structural modification. Fluorination is the least disruptive to steric binding.
Comparative SAR Table[2]
| Modification | Structure | Effect on Stability | Effect on Physicochem |
| Baseline | Low ( | LogP ~3.2 | |
| Fluorination | 3,3,3-trifluoropropyl | High ( | Increases lipophilicity slightly; C-F bond is metabolically inert. |
| Deuteration | Medium ( | Kinetic Isotope Effect (KIE) slows rate but doesn't stop it. | |
| Cyclization | Cyclopropyl | High ( | Changes bond angles; may impact target binding. |
| Polarity | Hydroxy-propyl | High | Lowers LogP; may reduce permeability.[2] |
Expert Insight: For pyrazole scaffolds, Strategy B (Cyclization) is often superior. Converting an
References
-
AxisPharm. (2025). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
Follmann, M., et al. (2012). "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry. Retrieved from [Link]
-
National Institutes of Health (NIH). (2018). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors. PMC. Retrieved from [Link]
-
Waters Corporation. (2024). Determination of Microsomal Stability by UPLC-MS/MS. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Synthesis of Pyrazolo[1,5-a]pyrimidines and Isomeric Scaffolds using 3-Cyclopropyl-1-propyl-1H-pyrazol-5-amine
This Application Note is designed for researchers and medicinal chemists focusing on the synthesis of fused heterocyclic scaffolds. It addresses the specific reactivity of 3-cyclopropyl-1-propyl-1H-pyrazol-5-amine and provides protocols for synthesizing pyrazolo[1,5-a]pyrimidines and related isomers, with a critical focus on regioselectivity and the influence of N1-substitution.
Executive Summary
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for FDA-approved drugs (e.g., Zaleplon, Indiplon) and potent kinase inhibitors (e.g., CK2, Trk, CDK inhibitors). The incorporation of a 3-cyclopropyl group adds unique metabolic stability and lipophilicity, often enhancing binding affinity in hydrophobic pockets while maintaining a lower molecular weight than phenyl analogs.
This guide details the synthesis of these fused systems using This compound as the starting material (SM).
Critical Chemical Insight: The N1-Substitution Effect
Researchers must recognize a pivotal mechanistic divergence dictated by the N1-propyl group on the starting material:
-
Neutral Pyrazolo[1,5-a]pyrimidines: Typically require a 1H-pyrazol-5-amine (unsubstituted at N1) to allow the formation of a neutral aromatic bridgehead nitrogen.
-
Pyrazolo[3,4-b]pyridines (Isomers): When the N1 position is blocked (e.g., by a propyl group), the reaction with 1,3-dielectrophiles often shifts toward the C4-position, yielding the isomeric pyrazolo[3,4-b]pyridine scaffold via a Friedländer-type condensation.
-
Quaternary Salts: Under specific conditions, the N1-propyl amine can form pyrazolo[1,5-a]pyrimidin-4-ium salts , which are valuable as cationic dyes or prodrugs.
This note provides protocols for both the neutral scaffold (via N1-deprotection or alternative precursors) and the N1-propyl retained scaffolds .
Retrosynthetic Analysis & Mechanism
The synthesis relies on the condensation of the 1,3-binucleophile (the aminopyrazole) with a 1,3-dielectrophile (e.g.,
Reaction Pathways Diagram
The following diagram illustrates the divergent pathways based on N1 substitution.
Caption: Mechanistic divergence of N1-alkylated aminopyrazoles. Path A (green) is thermodynamically favored for N-alkyl precursors, yielding the pyridine-fused isomer.
Experimental Protocols
Protocol A: Synthesis of Pyrazolo[3,4-b]pyridines (Retaining the N-Propyl Group)
Target: For researchers aiming to utilize the specific 1-propyl moiety in the final drug candidate. Reaction Type: Cyclocondensation (Friedländer-type).
Materials:
-
SM: this compound (1.0 equiv)
-
Reagent: Acetylacetone (1.2 equiv) or Ethyl Acetoacetate (1.2 equiv)
-
Solvent: Glacial Acetic Acid (AcOH)
-
Catalyst: None (AcOH acts as solvent/catalyst) or catalytic H2SO4.
Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol of This compound in 5 mL of glacial acetic acid.
-
Addition: Add 1.2 mmol of the 1,3-dicarbonyl compound (e.g., acetylacetone for dimethyl substitution).
-
Reflux: Heat the mixture to reflux (118 °C) for 4–6 hours.
-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. Look for the disappearance of the amine peak.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 20 mL of ice-cold water.
-
Neutralize carefully with saturated NaHCO3 or 10% NaOH to pH 7–8.
-
-
Isolation:
-
If a precipitate forms: Filter, wash with cold water, and dry.
-
If oil forms: Extract with Ethyl Acetate (3 x 10 mL), dry over MgSO4, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (SiO2, 0-50% EtOAc in Hexanes).
Expected Outcome: 3-Cyclopropyl-1-propyl-substituted pyrazolo[3,4-b]pyridine derivative.
Protocol B: Synthesis of Neutral Pyrazolo[1,5-a]pyrimidines
Target: Construction of the classic kinase inhibitor core (e.g., Ocinaplon analogs). Requirement: This route requires the 1H-pyrazol-5-amine (N1-unsubstituted). If your starting material is strictly the N-propyl variant, you must be aware that this specific neutral scaffold cannot be formed without removing the propyl group (difficult) or using a different precursor.
Modified Protocol for "Cyclopropyl-Safe" Condensation: Note: The cyclopropyl ring is acid-sensitive. Avoid strong mineral acids (conc. HCl/H2SO4) at high temperatures.
Materials:
-
Precursor: 3-Cyclopropyl-1H-pyrazol-5-amine (1.0 equiv)
-
Reagent: 1,3-Dielectrophile (e.g., 1,3-diketone,
-keto ester, or enaminone). -
Solvent: Ethanol (EtOH) or DMF.
-
Catalyst: Piperidine (cat.) or Sodium Ethoxide (NaOEt).
Procedure:
-
Setup: Charge a reaction vessel with 3-cyclopropyl-1H-pyrazol-5-amine (1.0 equiv) and Ethanol (10 volumes).
-
Reagent Addition: Add the
-keto ester (e.g., Ethyl Acetoacetate, 1.1 equiv). -
Catalysis: Add 5 mol% Piperidine.
-
Reaction: Reflux (78 °C) for 3–5 hours.
-
Regioselectivity Check: Reaction with unsymmetrical
-keto esters typically yields the 7-oxo-5-alkyl isomer (kinetic) or 5-oxo-7-alkyl isomer (thermodynamic) depending on pH. Under basic conditions (NaOEt), the 7-oxo isomer is often favored.
-
-
Precipitation: Cool to 0 °C. The product often precipitates as a solid.
-
Filtration: Filter the solid and wash with cold Ethanol.
Data Summary Table: Regioselectivity & Conditions
| Reaction Parameter | Condition A (Acidic) | Condition B (Basic) | Condition C (Neutral/Thermal) |
| Solvent | Glacial Acetic Acid | Ethanol / NaOEt | DMF / 120 °C |
| Major Product (from 1H-SM) | 7-Alkyl-5-oxo derivative | 5-Alkyl-7-oxo derivative | Mixed / Substrate Dependent |
| Cyclopropyl Stability | Risk: Ring opening if >120°C or strong acid | High: Stable | High: Stable |
| Reaction with N-Propyl SM | Pyrazolo[3,4-b]pyridine | No Reaction / Complex Mix | Pyrazolo[3,4-b]pyridine |
Regioselectivity & Troubleshooting
The Regiochemistry Challenge
When reacting 3-cyclopropyl-1H-pyrazol-5-amine with an unsymmetrical electrophile (e.g., R1-CO-CH2-CO-R2), two isomers are possible:
-
5-R1-7-R2-pyrazolo[1,5-a]pyrimidine
-
7-R1-5-R2-pyrazolo[1,5-a]pyrimidine
Control Strategy:
-
Steric Bulk: The 3-cyclopropyl group exerts steric pressure on the N2 position. Electrophiles with bulky groups at one end will preferentially orient the smaller carbonyl toward the ring nitrogen (N2) to minimize steric clash with the cyclopropyl group.
-
Electronic Control: Use enaminones (R-CO-CH=CH-NMe2) instead of diketones. The amine of the pyrazole (C5-NH2) exclusively attacks the enaminone carbonyl (or the Michael position depending on conditions), offering high regiocontrol.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| No Reaction | N1-Propyl group sterically hindering N2 attack. | Switch to Protocol A (target Pyrazolo[3,4-b]pyridine) or use stronger conditions (140°C in DMF). |
| Cyclopropyl Ring Opening | Acid concentration too high or temp >130°C. | Use Ethanol/Piperidine (Protocol B). Avoid H2SO4. |
| Multiple Spots on TLC | Regioisomers forming. | Purify via column chromatography. Isomers usually have distinct Rf values (0.1–0.2 difference). |
| Product is Water Soluble | Formation of Pyrazolo-pyrimidinium salt (Cationic). | Isolate as the PF6 or ClO4 salt for better handling, or treat with base if reversible. |
References
-
Synthesis of Pyrazolo[1,5-a]pyrimidines via Condensation
-
Regioselectivity in Aminopyrazole Reactions
- Title: Regioselectivity in the multicomponent reaction of 5-aminopyrazoles, cyclic 1,3-diketones and dimethylformamide dimethylacetal.
- Source: Beilstein J. Org. Chem. 2012, 8, 18–24.
-
URL:[Link]
-
Biological Activity of Cyclopropyl-Pyrazolo[1,5-a]pyrimidines (CK2 Inhibitors)
- Title: Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines toward the Development of an In Vivo Chemical Probe for CSNK2A.
- Source: J. Med. Chem. (via PMC).
-
URL:[Link]
-
General Review of Scaffold Synthesis
Sources
- 1. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 2. pp.bme.hu [pp.bme.hu]
- 3. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. eurekaselect.com [eurekaselect.com]
Application Notes & Protocols: Amide Coupling Strategies for Electron-Rich Aminopyrazoles
Introduction: The Challenge and Opportunity of Aminopyrazole Acylation
Aminopyrazoles are privileged scaffolds in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1] Their value lies in the pyrazole ring's unique electronic properties and the versatile synthetic handle provided by the amino group, which is frequently acylated to generate diverse libraries of pyrazole-carboxamides.[2][3]
However, the very electronic nature that makes aminopyrazoles attractive also presents a significant synthetic challenge. The electron-rich pyrazole ring, combined with the exocyclic amino group, creates a molecule with multiple nucleophilic centers. This often leads to a lack of chemoselectivity during acylation, resulting in undesired side products, reduced yields, and complex purification procedures.[4] This guide provides a detailed exploration of these challenges and offers robust, field-proven protocols to achieve selective and efficient amide coupling with electron-rich aminopyrazoles.
Mechanistic Insight: Understanding the Competing Reaction Pathways
The primary challenge in the amide coupling of N-unsubstituted aminopyrazoles stems from the presence of three distinct nucleophilic nitrogen atoms: the exocyclic primary amine (-NH₂), the adjacent endocyclic nitrogen (N1), and the more distant endocyclic nitrogen. The electron-donating nature of the amino group increases the electron density of the entire heterocyclic system, enhancing the nucleophilicity of all three positions.
This leads to several potential reaction pathways that compete with the desired exocyclic amine acylation:
-
N1-Ring Acylation: The endocyclic nitrogen adjacent to the amino group can be acylated, leading to the formation of an N-acylpyrazole.
-
N-Ring Acylation at the Distant Nitrogen: The second ring nitrogen can also be a site of acylation, although this is often less favored.
-
Diacylation: It is possible for both the exocyclic amine and one of the ring nitrogens to be acylated, especially when an excess of the acylating agent is used.[5]
-
Cyclization to Pyrazolo[1,5-a]pyrimidines: In the presence of suitable dicarbonyl precursors or activated carbonyls, 3-aminopyrazoles can act as 1,3-dinucleophiles, leading to a condensation-cyclization reaction to form fused pyrazolo[1,5-a]pyrimidine systems.[6][7][8][9] This is a significant competing pathway that must be managed.
The regioselectivity of the reaction is heavily dependent on the coupling reagent, the nature of the acylating agent (e.g., acyl chloride vs. activated ester), the base, and the solvent.[4] A successful protocol must therefore be carefully designed to favor the kinetic and thermodynamic product of exocyclic amine acylation.
Workflow for Selecting an Amide Coupling Protocol for Aminopyrazoles
Caption: T3P®-mediated amide coupling pathway.
Protocol 1: T3P®-Mediated Amide Coupling
-
Reagent Preparation: To a solution of the carboxylic acid (1.0 equiv.) and the electron-rich aminopyrazole (1.1 equiv.) in an anhydrous aprotic solvent (e.g., ethyl acetate, THF, or DCM, ~0.2 M), add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (2.5 equiv.).
-
Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add T3P® (50% solution in ethyl acetate, 1.5 equiv.) dropwise over 10-15 minutes. The reaction is often exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
HATU: The High-Reactivity Option for Hindered Substrates
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) is a highly effective uronium/aminium salt-based coupling reagent known for its rapid reaction times and efficacy with sterically hindered or electronically challenging substrates. [10][11] Mechanism of Action: In the presence of a base, the carboxylic acid reacts with HATU to form a highly reactive OAt-active ester. This intermediate is then rapidly intercepted by the amine. The choice of a non-nucleophilic base like DIPEA is critical to prevent side reactions. It is important to use a slight excess of the carboxylic acid relative to the amine, but not an excess of HATU, which can lead to guanidinylation of the amine as a side reaction. [12] Protocol 2: HATU-Mediated Amide Coupling
-
Reagent Preparation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.2 equiv.) in anhydrous DMF or NMP (~0.2 M).
-
Activation: Add HATU (1.2 equiv.) and DIPEA (3.0 equiv.) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of the electron-rich aminopyrazole (1.0 equiv.) in a minimal amount of anhydrous DMF to the activated acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Wash the combined organic layers with water and brine to remove DMF and byproducts. Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
EDC/HOBt: A Standard Protocol for Less Demanding Couplings
For aminopyrazoles that are less prone to side reactions (e.g., those with N-substitution on the pyrazole ring), a standard carbodiimide protocol using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an additive like HOBt (Hydroxybenzotriazole) can be effective and more cost-efficient. [13][14][15] Protocol 3: EDC/HOBt-Mediated Amide Coupling
-
Reagent Preparation: Dissolve the carboxylic acid (1.0 equiv.), the aminopyrazole (1.1 equiv.), and HOBt (1.2 equiv.) in anhydrous DCM or DMF (~0.2 M).
-
Reaction Initiation: Cool the solution to 0 °C. Add EDC·HCl (1.2 equiv.) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃, followed by water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Presentation: Comparative Analysis of Coupling Reagents
The choice of coupling reagent can significantly impact the yield and purity of the desired pyrazole-carboxamide. The following table summarizes typical outcomes for the acylation of a generic electron-rich aminopyrazole.
| Coupling Reagent | Base | Solvent | Typical Yield Range | Key Considerations |
| T3P® | DIPEA, Pyridine | Ethyl Acetate, THF | 75-95% | Excellent selectivity; water-soluble byproducts; mild conditions. [1] |
| HATU | DIPEA | DMF, NMP | 70-90% | High reactivity, good for hindered substrates; risk of guanidinylation if HATU is in excess. [4][10] |
| EDC/HOBt | DIPEA, Et₃N | DCM, DMF | 40-75% | Cost-effective; may result in mixtures of N-acylated products with sensitive substrates. [13] |
| Acyl Chloride | Pyridine, Et₃N | DCM, THF | 30-60% | Often less selective, leading to significant ring acylation and diacylation products. [4] |
Yields are representative and highly dependent on the specific substrates and optimized reaction conditions.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inefficient acid activation. 2. Deactivation of coupling reagent by moisture. 3. Low nucleophilicity of a particularly hindered amine. | 1. Switch to a more powerful coupling reagent (e.g., from EDC to HATU). 2. Ensure all reagents and solvents are anhydrous. 3. Increase reaction temperature or use a higher-boiling solvent like NMP (with HATU). |
| Multiple Products (TLC/LC-MS) | 1. Acylation on one or both ring nitrogens. 2. Diacylation of both the exocyclic amine and a ring nitrogen. | 1. Switch to a milder, more selective reagent like T3P®. 2. Lower the reaction temperature. 3. Use a less nucleophilic base (e.g., DIPEA instead of pyridine). 4. Ensure the stoichiometry is precise (do not use a large excess of the activated acid). |
| Formation of a Higher MW Product | Formation of a fused pyrazolo[1,5-a]pyrimidine via cyclization. | 1. This is more common with N-unsubstituted aminopyrazoles and certain acylating agents. 2. Ensure the carboxylic acid is not a 1,3-dicarbonyl equivalent. 3. Use a pre-activated ester of the carboxylic acid under very mild conditions to favor direct acylation over cyclization. |
| Guanidinylation of Amine | Reaction of the aminopyrazole with excess uronium/aminium reagent (e.g., HATU). | 1. Pre-activate the carboxylic acid with HATU before adding the aminopyrazole. 2. Use a slight excess of the carboxylic acid relative to the amine, but ensure HATU is not in excess of the acid. |
Conclusion
The successful amide coupling of electron-rich aminopyrazoles requires a careful and deliberate approach to overcome the inherent challenges of chemoselectivity. By understanding the competing reaction pathways and selecting the appropriate coupling reagents and conditions, researchers can achieve high yields of the desired N-exocyclic acylated products. For maximum selectivity and ease of workup, T3P® is the recommended first-line choice. For more sterically demanding couplings where reactivity is paramount, HATU offers a powerful alternative, provided that reaction stoichiometry is carefully controlled. These protocols provide a robust starting point for scientists and professionals in drug development to efficiently synthesize valuable pyrazole-carboxamide derivatives.
References
- Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). PMC.
- Ciaffara, V., et al. (2018). N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. RSC Medicinal Chemistry.
- Ohta, S., et al. (1994). AMINOLYSIS OF N-ACYLPYRAZOLES. HETEROCYCLES, 38(6), 1411.
- Katsoulakou, E., et al. (2010).
- Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051.
- SYNTHESES OF IMINE AND ACYL DERIVATIVES
- Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters.
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]
- BenchChem. (2025).
- BenchChem. (2025).
- 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. (2025). MDPI.
- Alnajjar, R. A., & Gheath, A. H. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 6(7), 1426-1431.
- Das, P., et al. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering.
- Deshmukh, R., & Jha, K. K. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Iranian Chemical Society.
- Ghorab, M. M., et al. (2014).
- ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?
- Reddit. (2022). amide coupling help : r/Chempros.
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - Common Conditions. Retrieved from [Link]
- Sharma, S., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters.
- Khan, I., et al. (2024).
- Abdel-Aziz, H. A., et al. (2024).
- Sharma, S., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Nikolova, S., et al. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry.
- Adlington, R. M., et al. (2004). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry.
- Chen, Q., et al. (2025). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Journal of Agricultural and Food Chemistry.
Sources
- 1. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pp.bme.hu [pp.bme.hu]
- 7. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. luxembourg-bio.com [luxembourg-bio.com]
Application Note: Strategic Utilization of 3-Cyclopropyl-1-propyl-1H-pyrazol-5-amine in Coordination Chemistry and Drug Design
Abstract
This guide outlines the synthesis, characterization, and application of 3-cyclopropyl-1-propyl-1H-pyrazol-5-amine (referred to herein as L1 ). As a ligand, L1 offers a unique steric and electronic profile: the cyclopropyl group provides electron-donating character and rigid steric bulk at the 3-position, while the N1-propyl chain imparts solubility and lipophilicity without excessive steric hindrance near the coordination site. This scaffold is a critical intermediate in the synthesis of MEK inhibitors (e.g., Trametinib analogs) and serves as a tunable ligand for transition metal catalysis (Pd, Cu).
Part 1: Ligand Synthesis & Characterization
Retrosynthetic Strategy
The construction of the 5-aminopyrazole core relies on the condensation of a
Reaction Scheme:
Detailed Synthesis Protocol
Objective: Synthesis of 10 g of L1 .
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Amount |
| 3-Cyclopropyl-3-oxopropanenitrile | 109.13 | 1.0 | 10.9 g |
| Propylhydrazine hydrochloride | 110.59 | 1.1 | 12.1 g |
| Triethylamine ( | 101.19 | 1.2 | 16.7 mL |
| Ethanol (Absolute) | - | Solvent | 100 mL |
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve propylhydrazine hydrochloride in ethanol (80 mL).
-
Neutralization: Add
dropwise at to liberate the free hydrazine. Stir for 15 minutes. -
Addition: Add 3-cyclopropyl-3-oxopropanenitrile dropwise (diluted in 20 mL ethanol) to the mixture.
-
Cyclization: Heat the reaction mixture to reflux (
) for 6–8 hours.-
Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The starting nitrile (
) should disappear, and a lower running amine spot ( ) should appear.
-
-
Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol.
-
Extraction: Redissolve the residue in EtOAc (100 mL) and wash with water (
) and brine ( ). -
Purification: Dry organic layer over
, filter, and concentrate. Recrystallize from EtOAC/Hexane or purify via flash chromatography (Gradient: 0 5% MeOH in DCM).
Regioselectivity Validation (Critical)
The reaction can theoretically yield the 3-amino-5-cyclopropyl isomer.
-
Diagnostic Test:
-NMR NOESY (Nuclear Overhauser Effect Spectroscopy). -
Expected Result for L1: Strong NOE correlation between the
-propyl -methylene protons and the pyrazole C4-H proton. If the isomer were the 3-amine, the -propyl group would be distant from C4-H.
Part 2: Coordination Chemistry Strategy
Binding Modes
L1 is a heteroditopic ligand.
-
Site A (Soft/Borderline): Pyrazole N2 nitrogen. Preferred by soft metals (
, ). -
Site B (Hard): Exocyclic amine (
). Preferred by hard acids or engaged in H-bonding.
Protocol: Synthesis of (Catalyst Precursor)
This complex serves as a precatalyst for Suzuki-Miyaura couplings.
Materials:
-
(
) -
L1 (
) -
Solvent: Water/Methanol (1:1)[4]
Procedure:
-
Dissolve
( ) in water (red-brown solution). -
Dissolve
L1 ( ) in methanol. -
Add the ligand solution to the metal solution slowly with stirring.
-
Observation: Immediate precipitation of a yellow/orange solid is expected (
). -
Stir for 2 hours at room temperature.
-
Filter the solid, wash with water (
) and cold methanol ( ). -
Dry under vacuum.
Part 3: Visualization & Logic
Synthesis & Coordination Logic
The following diagram illustrates the regioselective synthesis and the subsequent bifurcation into catalytic or medicinal applications.
Figure 1: Workflow for the synthesis, validation, and divergent application of the L1 scaffold.
Coordination Modes
Visualizing how L1 interacts with metal centers compared to standard ligands.
Figure 2: Primary coordination vectors for L1 based on Hard-Soft Acid-Base (HSAB) theory.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Wrong Regioisomer | Reaction temperature too low or incorrect solvent polarity. | Ensure vigorous reflux in Ethanol. Switch to Acetic Acid if selectivity remains poor (acid promotes specific tautomers). |
| Oiling Out | Product is lipophilic; impurities present. | Seed the oil with a crystal from a previous batch or scratch the flask. Use Hexane/EtOAc gradient for column chromatography. |
| Complex Precipitation Failure | Ligand too soluble in MeOH; Metal too soluble in water. | Concentrate the mixture. Add excess brine (NaCl) to salt out the complex or cool to |
| Oxidation | The exocyclic amine is sensitive to air over time. | Store L1 under Argon/Nitrogen in the dark. If brown, recrystallize before complexation. |
Part 5: References
-
Trametinib Synthesis & Intermediates:
-
Title: "Method for synthesizing trametinib key intermediate" (Patent CN109336884B).
-
Relevance: Describes the cyclization of
-ketonitriles with hydrazines to form the specific 5-aminopyrazole core used in MEK inhibitors. -
Source:
-
-
General Synthesis of 5-Aminopyrazoles:
-
Coordination Chemistry of Pyrazoles:
-
Title: "Metal complexes of pyrazole."[6]
-
Relevance: Foundational text on how pyrazole nitrogens coordinate to transition metals (Pd, Cu, Ni).
-
Source:
-
-
Regioselectivity in Heterocycle Synthesis:
-
Title: "Recent developments in aminopyrazole chemistry."[7]
-
Relevance: Discusses the use of NOE and spectroscopic methods to distinguish between 3-amino and 5-amino isomers.
-
Source:
-
Sources
- 1. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mocedes.org [mocedes.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. arkat-usa.org [arkat-usa.org]
Application Note: Synthesis and Characterization of Novel Schiff Bases from 3-Cyclopropyl-1-propyl-1H-pyrazol-5-amine
Abstract: The pyrazole scaffold is a privileged heterocycle in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Schiff bases, characterized by their azomethine (-C=N-) group, are not only crucial intermediates in organic synthesis but are also recognized as potent pharmacophores.[3][4][5] The conjugation of these two moieties can lead to the development of novel molecular entities with enhanced or unique therapeutic potential. This document provides a comprehensive technical guide for the synthesis, purification, and characterization of Schiff bases derived from 3-cyclopropyl-1-propyl-1H-pyrazol-5-amine, a versatile and contemporary building block in drug discovery. We present detailed protocols for both conventional thermal synthesis and modern microwave-assisted methods, offering researchers flexibility and a pathway toward green chemistry principles.
Foundational Principles: The Chemistry of Pyrazole-Amine Schiff Base Formation
The formation of a Schiff base is a cornerstone reaction in organic chemistry, involving the condensation of a primary amine with a carbonyl compound (aldehyde or ketone). The reaction proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[6]
-
Nucleophilic Attack: The primary amine nitrogen of this compound, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde/ketone. This forms an unstable tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine is then dehydrated to form the stable imine (Schiff base). This step is the rate-determining step and is typically catalyzed by a mild acid.[6] The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (H₂O), which is subsequently eliminated to form the C=N double bond.
Controlling the pH is critical; highly acidic conditions will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6] Therefore, a catalytic amount of a weak acid, such as glacial acetic acid, is ideal.
Figure 1: General mechanism of acid-catalyzed Schiff base formation.
Experimental Design & Protocols
This section details two robust protocols for synthesizing Schiff bases from this compound and a representative aromatic aldehyde (e.g., 4-hydroxybenzaldehyde).
Materials & Reagents
| Reagent | Grade | Supplier | CAS Number |
| This compound | ≥97% | Commercial Source | 1269297-39-9 |
| 4-Hydroxybenzaldehyde | ≥98% | Commercial Source | 123-08-0 |
| Ethanol (Absolute) | Anhydrous, ≥99.5% | Commercial Source | 64-17-5 |
| Glacial Acetic Acid | ACS Reagent, ≥99.7% | Commercial Source | 64-19-7 |
| Ethyl Acetate | HPLC Grade | Commercial Source | 141-78-6 |
| Hexane | HPLC Grade | Commercial Source | 110-54-3 |
Protocol A: Conventional Reflux Synthesis
This method is a classic, widely-used approach that relies on thermal energy to drive the reaction to completion.
Step-by-Step Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 165.24 mg).
-
Solvent Addition: Add 15 mL of absolute ethanol to the flask and stir until the amine is fully dissolved.
-
Aldehyde Addition: Add 4-hydroxybenzaldehyde (1.0 mmol, 122.12 mg) to the solution.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture using a Pasteur pipette.
-
Reflux: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The formation of a new, less polar spot (higher Rf) indicates product formation.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. A precipitate should form.
-
Isolation: Filter the solid product using a Büchner funnel. Wash the precipitate with 10 mL of cold ethanol to remove unreacted starting materials.
-
Drying: Dry the product under vacuum at 40 °C for 2-4 hours to yield the pure Schiff base.
Protocol B: Microwave-Assisted Organic Synthesis (MAOS)
This protocol leverages microwave energy to dramatically reduce reaction times, often leading to higher yields and cleaner product profiles, aligning with green chemistry principles.[7][8]
Step-by-Step Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine this compound (1.0 mmol, 165.24 mg) and 4-hydroxybenzaldehyde (1.0 mmol, 122.12 mg).
-
Solvent & Catalyst: Add 5 mL of absolute ethanol and 1 drop of glacial acetic acid.
-
Vial Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in a dedicated laboratory microwave reactor. Irradiate the mixture at 100 °C for 10-15 minutes with stirring. (Note: Power and time are instrument-dependent and may require optimization).
-
Cooling: After irradiation, allow the vial to cool to room temperature (or use the instrument's automated cooling feature).
-
Isolation: A crystalline product should precipitate. Isolate the solid by vacuum filtration.
-
Purification & Drying: Wash the collected solid with 5 mL of cold ethanol and dry in a vacuum oven at 40 °C.
Figure 2: Generalized workflow for the synthesis and analysis of pyrazole Schiff bases.
Comparison of Synthetic Methods
| Parameter | Conventional Reflux | Microwave-Assisted (MAOS) | Rationale & Advantage |
| Reaction Time | 4 - 6 hours | 10 - 15 minutes | MAOS provides rapid, uniform heating, significantly accelerating reaction rates.[9][10] |
| Solvent Volume | ~15 mL | ~5 mL | Reduced solvent usage makes MAOS a greener alternative. |
| Typical Yield | Good to Excellent (75-85%) | Often Higher (85-95%) | Rapid heating can minimize the formation of side products.[8] |
| Energy Input | Sustained heating via mantle | Focused, intermittent microwave irradiation | MAOS is generally more energy-efficient. |
Product Characterization & Validation
Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff base.
Spectroscopic Analysis
The formation of the imine bond results in distinct spectroscopic changes that are readily observable.
| Technique | Sample Prep | Key Observational Data |
| FT-IR | KBr pellet or ATR | • Disappearance: N-H stretching bands (from amine, ~3300-3400 cm⁻¹) and C=O stretching band (from aldehyde, ~1680-1700 cm⁻¹). • Appearance: A sharp, strong C=N (imine) stretching band around 1600-1625 cm⁻¹ .[11][12] |
| ¹H NMR | Dissolve in CDCl₃ or DMSO-d₆ | • Appearance: A characteristic singlet for the azomethine proton (-N=CH -) in the range of δ 8.3-8.9 ppm .[7][13] • Signals corresponding to the pyrazole, cyclopropyl, and propyl groups should remain, with potential slight shifts. |
| ¹³C NMR | Dissolve in CDCl₃ or DMSO-d₆ | • Appearance: A signal for the azomethine carbon (-C =N-) between δ 158-165 ppm . |
| Mass Spec | ESI or EI | • The molecular ion peak [M]⁺ or protonated peak [M+H]⁺ should correspond to the calculated molecular weight of the final product. |
Purity Assessment
-
TLC: A single spot on the TLC plate in multiple solvent systems suggests high purity.
-
Melting Point: A sharp, defined melting point range is indicative of a pure crystalline compound.
Applications in Drug Discovery & Coordination Chemistry
The synthesized 3-cyclopropyl-1-propyl-1H-pyrazol-5-yl Schiff bases are valuable compounds for further investigation in several areas:
-
Antimicrobial and Anticancer Screening: Pyrazole-Schiff base hybrids have shown significant potential as antibacterial, antifungal, and anticancer agents.[14][15][16] The synthesized compounds can be entered into high-throughput screening programs to evaluate their efficacy.
-
Ligands for Metal Complexes: The imine nitrogen and the adjacent pyrazole nitrogen atom can act as excellent chelating sites for transition metal ions (e.g., Cu(II), Ni(II), Co(II)).[1][17] Such metal complexes often exhibit enhanced biological activity compared to the free Schiff base ligand due to mechanisms involving lipophilicity and cellular uptake.[18][19]
-
Enzyme Inhibition Studies: These compounds can be designed and tested as inhibitors for specific enzymes, such as dihydrofolate reductase (DHFR) or DNA gyrase, which are validated targets for antimicrobial drugs.[15]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | • Inactive reagents (amine oxidation, aldehyde degradation). • Insufficient heating/reaction time. • Incorrect pH (too acidic). | • Use fresh, high-purity reagents. • Increase reflux time or microwave irradiation time/temperature. • Ensure only a catalytic amount of acid is used. |
| Incomplete Reaction | • Steric hindrance from a bulky aldehyde. • Deactivation of catalyst. | • Increase reaction time. • Consider a different solvent or a slightly higher temperature. • A Dean-Stark trap can be used in conventional synthesis to remove water. |
| Purification Issues | • Product is an oil, not a solid. • Product is soluble in the wash solvent. | • If an oil forms, attempt trituration with a non-polar solvent like hexane. • Use a minimal amount of ice-cold solvent for washing the precipitate. |
Safety & Handling
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Aromatic aldehydes can be irritants. Glacial acetic acid is corrosive. Handle with care.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
-
Synthesis and characterization of Schiff bases of pyrazole aldehyde and their metal complexes of Cu(II), Ni(II) and Co(II). (n.d.). World Journal of Pharmaceutical Research. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole Synthesis. organic-chemistry.org. [Link]
-
Patel, A. D., et al. (n.d.). Synthesis Characterization and Biological Evaluation of Some Novel Schiffs Base and Amine Derivatives of Pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]
-
Al-Ostath, A., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Pharmaceuticals. [Link]
-
Bhavsar, S., & Pachori, S. (2025). SCHIFF BASE-METAL COMPLEXES AS CATALYSTS FOR ORGANIC TRANSFORMATIONS: EXPLORING GREEN CHEMISTRY APPROACHES. RASĀYAN J. Chem.. [Link]
-
Abe, T., et al. (2025). Synthesis, Spectroscopic Characterization and Antimicrobial Assessment of 4-Acetyl Pyrazolone Schiff Base and Its Cobalt (II) Complex. ResearchGate. [Link]
-
Kumar, A., et al. (2018). Synthesis, SAR Study and Evaluation of Mannich and Schiff Bases of Pyrazol-5(4H)-one Moiety Containing 3-(Hydrazinyl)-2-phenylquinazolin-4(3H). Journal of the Korean Chemical Society. [Link]
-
Selwood, D. L., et al. (2011). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Gomaa, M. S., et al. (2020). Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. Molecules. [Link]
-
Sharma, K., et al. (2021). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Advances. [Link]
-
Petrova, T. N., et al. (2025). The Schiff bases of pyridoxal-5-phosphate and hydrazides of certain pyrazoles: Stability, kinetics of formation, and synthesis. ResearchGate. [Link]
-
Sharma, P., et al. (2023). Promising Schiff bases in antiviral drug design and discovery. Heliyon. [Link]
-
Rasayan Journal of Chemistry. (n.d.). MICROWAVE-ASSISTED SYNTHESIS OF SCHIFF BASE AND MIXED LIGAND COMPLEXES OF Cr(III). rasayanjournal.co.in. [Link]
-
Chawla, G., et al. (2010). Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H- pyrazol-5-amine derivatives as antimicrobial agents. CORE. [Link]
-
Jetir.org. (n.d.). Synthesis and Evaluation of Schiff Base-Metal Complexes as Efficient Catalysts for Green Chemistry. jetir.org. [Link]
-
Zyryanov, G. V., et al. (2023). In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic. Molecules. [Link]
-
PubChem. (n.d.). 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine. pubchem.ncbi.nlm.nih.gov. [Link]
-
Alam, M. S., et al. (2025). Synthesis, characterization and complexation of Schiff base ligand p-anisalcefuroxime with Cu2+ and Fe2+ ions; antimicrobial and docking studies. Latin American Journal of Pharmacy. [Link]
-
Ferreira, S. B., et al. (2018). Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. Scientia Pharmaceutica. [Link]
-
National Center for Biotechnology Information. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PubMed Central. [Link]
-
Al-Ostath, A., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. MDPI. [Link]
-
Meena, R., et al. (2024). Schiff Bases, Syntheses, Characterisation and their Application to Heavy Metal Removal: A Review. RSIS International. [Link]
-
Sharma, K., et al. (2025). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. RSC Publishing. [Link]
-
International Journal of Frontiers in Medicine and Research. (2025). Schiff's Bases Revisited: Advances in Synthesis, Coordination, and Medicinal Chemistry. ijfmr.com. [Link]
-
Sousa, J. P. L. M., et al. (2020). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. PeerJ. [Link]
-
Amerigo Scientific. (n.d.). 3-Cyclopropyl-1H-pyrazol-5-amine. amerigoscientific.com. [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF SCHIFF BASE AS DNA GYRASE B INHIBITOR, ANTIBACTERIAL, ANTI-INFLAMMATORY AND ANTIOXIDANT AGENTS. rasayanjournal.co.in. [Link]
-
Devi, P., & Singh, K. (2025). Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies. Letters in Applied NanoBioScience. [Link]
-
Bahron, H., et al. (2020). MICROWAVE-ASSISTED SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF TETRANUCLEAR SCHIFF BASE COMPLEXES. Journal of Science and Strategic Molecules. [Link]
-
Garai, M., et al. (2021). Asynchronous Double Schiff Base Formation of Pyrazole Porous Polymers for Selective Pd Recovery. Advanced Functional Materials. [Link]
-
Eman Research Publishing. (2023). Design, Synthesis, And Characterization Of New Schiff Bases For 3-Amino-1,2,4-Triazole-5-Thiolate Salt, Bearing Morpholine Ring And Biological Evaluation As Antibacterial Agents. emanresearch.org. [Link]
-
Al-Ghorbani, M., et al. (2021). Microwave-Assisted Synthesis of Schiff Bases of Isoniazid and Evaluation of Their Anti-Proliferative and Antibacterial Activities. Molecules. [Link]
-
Gupta, D., et al. (2019). A comprehensive review on synthesis and biological activity of schiff bases. International Research Journal of Pharmacy. [Link]
-
Uivarosi, V. (2022). Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes: A Review. Molecules. [Link]
-
Shrivastava, G., & Shrivastava, M. (2018). Microwave assisted synthesis and characterization of schiff base of 2-amino-6-nitrobenzothiazole. International Research Journal of Pharmacy. [Link]
-
National Center for Biotechnology Information. (2023). Schiff Bases and Metal Complexes as Multifunctional Platforms: Bridging Bioinorganic Chemistry, Catalysis, Sensing, and Energy Applications. PubMed Central. [Link]
-
Chaturvedi, D., & Kamboj, M. (2016). Role of Schiff Base in Drug Discovery Research. Chemical Sciences Journal. [Link]
-
Scite.ai. (n.d.). Green synthesis of novel pyrazole containing Schiff base derivatives as antibacterial agents on the bases of in-vitro and DFT. scite.ai. [Link]
-
Patil, S. B., et al. (2022). Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid Catalyst. ACS Omega. [Link]
-
GSC Online Press. (2022). Biological applications of Schiff bases: An overview. gsconlinepress.com. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. globalresearchonline.net. [Link]
Sources
- 1. op.niscair.res.in [op.niscair.res.in]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Promising Schiff bases in antiviral drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Schiff Bases, Syntheses, Characterisation and their Application to Heavy Metal Removal: A Review – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 7. mdpi.com [mdpi.com]
- 8. Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jssm.umt.edu.my [jssm.umt.edu.my]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. nanobioletters.com [nanobioletters.com]
- 13. mdpi.com [mdpi.com]
- 14. jocpr.com [jocpr.com]
- 15. Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Bot Verification [rasayanjournal.co.in]
- 18. medjpps.com [medjpps.com]
- 19. hilarispublisher.com [hilarispublisher.com]
Functionalization of the C4 position in 3-cyclopropyl-1-propyl-1H-pyrazol-5-amine
Content Type: Application Note & Protocol Guide Subject: Chemical Functionalization / Medicinal Chemistry Target Molecule: 3-cyclopropyl-1-propyl-1H-pyrazol-5-amine (CAS: 1031791-16-8)
Executive Summary & Strategic Analysis
This guide details the functionalization of the C4 position in This compound , a high-value scaffold in kinase inhibitor discovery (e.g., TTK, CDK families).
Scaffold Reactivity Profile
The 5-aminopyrazole core is an electron-rich heteroaromatic system. The reactivity is governed by the push-pull dynamics between the electron-donating amine (
-
C4 Position (Target): This is the "nucleophilic sweet spot." It is electronically activated by the adjacent amine (ortho-like relationship) and is the primary site for Electrophilic Aromatic Substitution (EAS).
-
Cyclopropyl (C3): Provides steric bulk and unique
-character but is generally stable to standard EAS conditions. It prevents reactivity at C3, directing all electrophiles to C4. -
Propyl (N1): Increases lipophilicity and solubility in organic solvents compared to N-unsubstituted pyrazoles, facilitating smooth reaction kinetics in DCM or Acetonitrile.
Strategic Workflow
The most robust route to diversifying C4 is a "Halogenate-then-Couple" strategy. Direct alkylation is often low-yielding due to polyalkylation or N-alkylation side reactions.
-
Activation: Conversion to the 4-iodo or 4-bromo intermediate via controlled EAS.
-
Diversification: Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to install aryl/heteroaryl systems.
-
Alternative: Vilsmeier-Haack formylation for C1 homologation (Aldehyde insertion).
Visualizing the Reactivity Landscape
The following diagram maps the divergent synthetic pathways available from the parent scaffold.
Figure 1: Divergent synthetic pathways. The Halogenation-Suzuki axis (Yellow to Red) is the primary focus of this guide.
Module A: Regioselective Halogenation (The Gateway)
Objective: Synthesize 4-iodo-3-cyclopropyl-1-propyl-1H-pyrazol-5-amine. Why Iodination? While bromides are cheaper, the iodide is significantly more reactive in subsequent Pd-catalyzed couplings, often allowing for milder conditions that preserve the free amine.
Mechanism & Specificity
The reaction proceeds via Electrophilic Aromatic Substitution. The amino group at C5 strongly activates C4.
-
Reagent: N-Iodosuccinimide (NIS) is preferred over elemental iodine (
) for precise stoichiometry and ease of handling. -
Solvent: Acetonitrile (MeCN) is ideal; it dissolves the starting material and allows for easy precipitation or extraction.
Detailed Protocol
Materials:
-
Substrate: this compound (1.0 equiv)
-
Reagent: N-Iodosuccinimide (NIS) (1.05 equiv)
-
Solvent: Anhydrous Acetonitrile (0.1 M concentration)
-
Quench: 10% Aqueous Sodium Thiosulfate (
)
Step-by-Step Procedure:
-
Dissolution: Charge a round-bottom flask with the pyrazole substrate. Add Acetonitrile and stir until fully dissolved.
-
Temperature Control: Cool the solution to 0°C using an ice bath. Note: Although the reaction can proceed at RT, cooling prevents transient N-iodination or oxidation of the amine.
-
Addition: Add NIS portion-wise over 15 minutes. Protect the flask from light (aluminum foil) to prevent radical side reactions.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Target Mass = M+126).
-
Quench: Pour the mixture into a stirred solution of 10%
to reduce excess iodine (color change from brown/red to yellow/clear). -
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over
, and concentrate. -
Purification: Usually, the crude is >90% pure. If necessary, recrystallize from Hexane/EtOAc or purify via silica flash chromatography (0-5% MeOH in DCM).
Yield Expectation: 85–95%.
Module B: C-C Bond Formation (Suzuki-Miyaura Coupling)
Objective: Functionalize C4 with an aryl group (e.g., Phenyl, Pyridyl). Challenge: Unprotected 5-aminopyrazoles can coordinate to Palladium, poisoning the catalyst. We utilize a robust catalyst system (Pd(dppf)Cl2) and optimized base conditions to overcome this.
Reaction Logic Flow
Figure 2: Critical path for Suzuki coupling of aminopyrazoles. Degassing is non-negotiable to prevent oxidative homocoupling.
Detailed Protocol
Materials:
-
Substrate: 4-iodo-3-cyclopropyl-1-propyl-1H-pyrazol-5-amine (1.0 equiv)
-
Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,2-Dimethoxyethane (DME) (0.15 M)
Step-by-Step Procedure:
-
Preparation: In a microwave vial or pressure tube, combine the 4-iodo intermediate and the boronic acid.
-
Solvent System: Add DME and the aqueous
solution. -
Degassing (Critical): Sparge the biphasic mixture with Nitrogen or Argon gas for 10 minutes. Oxygen promotes dehalogenation and homocoupling.
-
Catalyst Addition: Add the Palladium catalyst quickly under a stream of inert gas. Seal the vessel immediately.
-
Heating: Heat to 85°C (oil bath) or 100°C (Microwave, 30 mins).
-
Note: If using the 4-bromo analog instead of iodo, increase temperature to 100°C (oil bath).
-
-
Workup: Cool to RT. Dilute with water and extract with EtOAc.
-
Scavenging: If residual Pd is high, treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) for 30 mins.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Comparative Data & Troubleshooting
Halogen Source Selection
| Reagent | Reactivity (EAS) | Product Stability | Subsequent Coupling Rate | Recommendation |
| NIS (Iodo) | High | Moderate (Light sensitive) | Fastest (allows milder temp) | Primary Choice |
| NBS (Bromo) | Moderate | High | Moderate (Requires >90°C) | Backup Choice |
| NCS (Chloro) | Low | Very High | Slow (Requires specialized ligands) | Avoid |
Common Failure Modes
-
Dehalogenation (Suzuki):
-
N-Arylation:
References
-
General Reactivity of 5-Aminopyrazoles
-
El-Saghier, A. M. M., et al. "Synthesis and biological activity of some new fused pyrazolo[1,5-a]pyrimidine derivatives." Arkivoc2009 , (x), 198–250.
-
-
Halogenation Protocols (NBS/NIS)
-
Li, X., et al. "Direct C–H halogenation of 3-aryl-1H-pyrazol-5-amines with NXS."[3] Beilstein Journal of Organic Chemistry2021 , 17, 2496–2503.
-
-
Suzuki Coupling on Unprotected Aminopyrazoles
-
Vilsmeier-Haack Formylation
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. (PDF) The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction [academia.edu]
- 5. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of Urea Derivatives from Pyrazol-5-amine Precursors
Abstract & Strategic Importance
The pyrazolyl-urea motif is a privileged pharmacophore in medicinal chemistry, serving as a critical structural element in Type II kinase inhibitors (e.g., Doramapimod/BIRB-796). This scaffold facilitates dual binding modes: the urea moiety forms hydrogen bonds with the "Glu-Asp" dyad in the kinase ATP-binding pocket, while the pyrazole ring orients substituents into the allosteric hydrophobic pocket.
Synthesizing these derivatives from pyrazol-5-amine (5-aminopyrazole) precursors presents unique challenges due to annular tautomerism and competing nucleophilicity between the exocyclic amine (
Mechanistic Foundation: Tautomerism & Regioselectivity
Before initiating synthesis, one must understand the substrate's behavior. 5-Aminopyrazoles exist in equilibrium between three forms. The reactivity profile depends heavily on the substituent at the
The Nucleophilicity Hierarchy
-
Exocyclic Amine (
): Generally the most nucleophilic site and the desired target for urea formation. -
Ring Nitrogen (
): In unsubstituted pyrazoles ( ), this nitrogen is highly nucleophilic and can react with isocyanates to form -carbamoyl byproducts (often unstable or reversible). -
Ring Nitrogen (
): Typically less reactive due to lone pair delocalization, but participates in hydrogen bonding.
Critical Design Rule: To ensure clean reaction at the exocyclic amine, it is strongly recommended to use
Visualization: Reaction Pathways & Tautomerism
The following diagram illustrates the competing pathways and the target transformation.
Caption: Figure 1. Competitive nucleophilic pathways. N1-substitution directs reaction to the exocyclic amine (Green path).
Experimental Protocols
Method A: Direct Coupling with Isocyanates (The "Gold Standard")
Applicability: When the requisite isocyanate (
Reagents
-
Substrate:
-substituted-5-aminopyrazole (1.0 equiv). -
Reagent: Aryl/Alkyl Isocyanate (1.1 equiv).
-
Solvent: Anhydrous THF (preferred) or DCM.
-
Base (Optional): Triethylamine (TEA) or DIPEA (0.1–1.0 equiv) if the aminopyrazole is present as a salt (e.g., HCl salt).
Step-by-Step Protocol
-
Preparation: Charge a flame-dried reaction flask with the 5-aminopyrazole (1.0 equiv) under an inert atmosphere (
or Ar). -
Dissolution: Add anhydrous THF (
). If the starting material is insoluble, mild heating ( ) or sonication is permissible.-
Note: If using an amine salt, add DIPEA (1.1 equiv) and stir for 15 min to liberate the free base.
-
-
Addition: Add the isocyanate (1.1 equiv) dropwise via syringe at room temperature (
).-
Observation: A precipitate often forms within 30 minutes as the urea product is typically less soluble than the reactants.
-
-
Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC or LC-MS.
-
Optimization: If conversion is slow, heat to reflux (
) for 2–4 hours.
-
-
Work-up:
-
Scenario A (Precipitate formed): Filter the solid, wash with cold THF (
) and diethyl ether ( ). Dry under vacuum. -
Scenario B (Homogeneous): Concentrate the solvent to
volume, add hexanes or ether to induce precipitation, then filter.
-
-
Purification: Most products obtained this way are
pure. If necessary, recrystallize from EtOH/Water or purify via flash chromatography ( MeOH in DCM).
Method B: Phenyl Carbamate Activation (The "Robust Alternative")
Applicability: When the isocyanate is unstable, unavailable, or hazardous. This is a two-step "one-pot" procedure. Mechanism: Formation of a reactive phenyl carbamate intermediate, followed by displacement with a second amine.
Reagents
-
Step 1: 5-aminopyrazole (1.0 equiv), Phenyl chloroformate (1.05 equiv), Pyridine or
. -
Step 2: Second Amine (
, 1.1 equiv), TEA/DIPEA.
Step-by-Step Protocol
-
Activation: Dissolve 5-aminopyrazole (1.0 equiv) in anhydrous THF or DCM (
) at . -
Acylation: Add Pyridine (1.2 equiv) followed by dropwise addition of Phenyl Chloroformate (1.05 equiv).
-
Caution: Exothermic reaction. Maintain temp
.
-
-
Intermediate Formation: Stir at
for 1 hour, then warm to RT for 1 hour. Verify formation of the phenyl carbamate intermediate by LC-MS (Mass = Substrate + 120 Da).-
Checkpoint: The intermediate can be isolated (work-up: wash with water, dry, evaporate) for storage, which often improves purity in the next step.
-
-
Coupling: To the carbamate solution (or isolated solid redissolved in DMSO/THF), add the second amine (
, 1.1–1.5 equiv) and a non-nucleophilic base (DIPEA, 2.0 equiv). -
Displacement: Heat the mixture to
for 4–16 hours.-
Note: Pyrazolyl-carbamates are less reactive than simple aryl carbamates; heating is usually required to displace the phenol leaving group.
-
-
Work-up: Cool to RT. Dilute with EtOAc, wash with
(to remove generated phenol) and brine. Dry over and concentrate.
Workflow Visualization (Method B)
Caption: Figure 2. Stepwise activation via phenyl carbamate intermediate.
Method C: CDI-Mediated Coupling (The "One-Pot" Method)
Applicability: For highly sensitive substrates where acidic byproducts (HCl) or phenol generation must be avoided. Reagent: 1,1'-Carbonyldiimidazole (CDI).
-
Activation: Dissolve the carboxylic acid component (if making reverse urea) OR the amine (5-aminopyrazole) in anhydrous DCM/DMF.
-
Note: Reacting 5-aminopyrazole with CDI first can be sluggish. It is often better to react the partner amine with CDI first to form the acyl-imidazole, then add the 5-aminopyrazole.
-
-
Protocol (Inverse Addition):
-
Dissolve aliphatic/aryl amine partner (1.0 equiv) in DCM.
-
Add CDI (1.1 equiv) at RT. Stir 2 hours (evolution of
ceases). -
Add 5-aminopyrazole (1.0 equiv).[1]
-
Stir at reflux (
DCM or DCE) for 12 hours.
-
-
Work-up: Wash with water. The imidazole byproduct is water-soluble.
Comparison of Methods
| Feature | Method A: Isocyanate | Method B: Phenyl Carbamate | Method C: CDI |
| Reagent Availability | Limited (Isocyanates are unstable) | High (PhOCOCl is standard) | High |
| Atom Economy | 100% | Moderate (Loss of Phenol) | Moderate (Loss of Imidazole) |
| Purification | Filtration (often pure) | Extraction/Column required | Extraction |
| Reaction Conditions | Mild (RT) | Moderate (Heat required) | Moderate to High Heat |
| Scalability | Excellent | Excellent | Good |
Troubleshooting & Optimization
Issue 1: Regioselectivity (Ring vs. Exocyclic N)
-
Symptom: Formation of bis-urea or
-urea. -
Solution: Ensure
is substituted (Methyl, Phenyl). If must be , use Method B . The phenyl carbamate formation at is kinetically selective for the exocyclic amine over the ring nitrogen.
Issue 2: Poor Solubility
-
Symptom: Starting material remains solid; low conversion.
-
Solution:
-
Switch solvent to DMSO or DMF .
-
Use Microwave Irradiation :
for 10–20 minutes in Method B often drives difficult displacements to completion.
-
Issue 3: Hydrolysis
-
Symptom: Reversion to starting amine or formation of symmetrical urea.
-
Solution: Ensure all solvents are anhydrous . Isocyanates react rapidly with water to form amines, which then react with remaining isocyanate to form symmetrical ureas (
).
References
-
Regioselective Synthesis of Pyrazolyl Ureas
-
General Isocyanate Protocols
-
Title: Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate.
-
Source: Journal of Medicinal Chemistry.
-
URL:[Link]
-
- Title: Practical synthesis of urea derivatives (Patent US5925762A).
-
CDI and Triphosgene Applications
Sources
Application Note: Optimized Sandmeyer Transformation Protocols for 3-Cyclopropyl-1-propyl-1H-pyrazol-5-amine
Executive Summary
This application note details the optimized protocols for converting 3-cyclopropyl-1-propyl-1H-pyrazol-5-amine to its corresponding 5-halo derivatives via the Sandmeyer reaction. While the Sandmeyer reaction is a staple of aromatic chemistry, 5-aminopyrazoles present unique challenges due to the instability of their diazonium intermediates and the electron-rich nature of the heterocyclic core. Furthermore, the cyclopropyl moiety at the 3-position necessitates conditions that avoid acid-catalyzed ring opening.
We present two validated workflows:
-
Protocol A (Preferred): A non-aqueous, radical-mediated transformation using alkyl nitrites. This method offers superior yields, cleaner impurity profiles, and milder conditions suitable for the cyclopropyl group.
-
Protocol B (Alternative): A classical aqueous diazotization optimized for cost-efficiency on larger scales, with specific controls to mitigate ring instability.
Chemical Context & Mechanistic Insight
The Substrate Challenge
The starting material, This compound , combines a lipophilic
-
Solubility: The propyl group renders the molecule sparingly soluble in the strongly acidic aqueous media required for classical diazotization, leading to heterogeneous reaction mixtures and incomplete conversion.
-
Stability: Pyrazole-5-diazonium salts are significantly less stable than phenyl-diazonium salts. They are prone to internal cyclization or coupling to form azo dyes.
-
Regioselectivity: The 4-position of the pyrazole ring is nucleophilic. Inefficient diazotization can lead to electrophilic halogenation at C4 rather than substitution at C5.
Mechanism of Action (Non-Aqueous Route)
The preferred non-aqueous route operates via a Single Electron Transfer (SET) radical mechanism, distinct from the ionic pathway of the aqueous method. This pathway minimizes carbocation formation, thereby protecting the cyclopropyl ring from rearrangement.
Figure 1: Radical mechanism for the non-aqueous Sandmeyer transformation. The reaction proceeds via an initial oxidation of Cu(I) to Cu(II) by the diazonium species, generating an aryl radical that abstracts a halogen atom.
Experimental Protocols
Protocol A: Non-Aqueous Alkyl Nitrite Method (Gold Standard)
Best for: High yield, cyclopropyl stability, lipophilic substrates. Mechanism: Radical Substitution (Doyle-Kovacic conditions).
Reagents & Materials
-
Substrate: this compound (1.0 equiv)
-
Diazotizing Agent: tert-Butyl Nitrite (
-BuONO) or Isoamyl Nitrite (1.5 equiv) -
Halogen Source/Catalyst: Copper(II) Bromide (
) or Copper(II) Chloride ( ) (1.2 equiv) -
Solvent: Anhydrous Acetonitrile (MeCN)
Step-by-Step Methodology
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend
(1.2 equiv) in anhydrous MeCN ( substrate). -
Solubilization: Add the This compound (1.0 equiv) to the copper suspension. The mixture may turn dark green/brown as the amine coordinates with the copper.
-
Activation: Heat the mixture to 60°C . Ensure the solid copper salts are well-dispersed.
-
Addition: Add tert-butyl nitrite (1.5 equiv) dropwise over 10 minutes.
-
Critical Control: Gas evolution (
) will be observed immediately. Control addition rate to prevent foaming.
-
-
Reaction: Stir at 60–65°C for 1–2 hours. Monitor via HPLC/TLC for the disappearance of the amine.
-
Workup:
-
Cool to room temperature.[1]
-
Quench by pouring into 20% aqueous HCl (cold) to break copper-amine complexes.
-
Extract with Ethyl Acetate (
). -
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: Classical Aqueous Method (Scale-Up Alternative)
Best for: Cost reduction on kg-scale, provided strict temperature control is maintained. Risk: Cyclopropyl ring opening if temperature spikes.
Reagents & Materials
-
Substrate: 1.0 equiv
-
Acid: Conc. HCl (3.0 equiv) + Water
-
Nitrite: Sodium Nitrite (
) (1.1 equiv) -
Catalyst: Copper(I) Chloride (
) (1.0 equiv) dissolved in conc. HCl.
Step-by-Step Methodology
-
Salt Formation: Suspend the amine in water (
). Add conc. HCl (3.0 equiv) dropwise.-
Note: Due to the propyl group, the hydrochloride salt may precipitate as a thick slurry. Vigorous mechanical stirring is required.
-
-
Diazotization: Cool the slurry to -5°C to 0°C using an ice/salt bath.
-
Nitrite Addition: Add an aqueous solution of
(1.1 equiv) dropwise, maintaining internal temperature < 5°C . Stir for 30 mins.-
Checkpoint: The slurry should thin out as the soluble diazonium salt forms.
-
-
Sandmeyer Step: Prepare a separate solution of
(1.0 equiv) in minimal conc. HCl at 0°C. -
Transfer: Slowly pour the cold diazonium solution into the stirring copper solution (inverse addition is preferred to minimize side reactions).
-
Decomposition: Allow the mixture to warm to room temperature (20–25°C) naturally.
-
Warning:Do not heat above 30°C. Higher temperatures significantly increase the rate of acid-catalyzed cyclopropyl ring opening.
-
-
Workup: Neutralize with
(aq) to pH 7, extract with DCM, and purify.
Comparative Data & Optimization
The following data summarizes typical performance metrics for the conversion of 1-alkyl-3-substituted-5-aminopyrazoles to their 5-chloro analogs.
| Parameter | Protocol A (Non-Aqueous) | Protocol B (Aqueous) |
| Yield | 75 – 88% | 45 – 60% |
| Reaction Time | 1 – 2 Hours | 4 – 6 Hours |
| Solubility | Homogeneous (mostly) | Heterogeneous (Slurry) |
| Impurity Profile | Clean; minor deamination | Azo coupling; Phenols; Ring-opened byproducts |
| Cyclopropyl Integrity | >99% Retained | ~90% Retained (Temp dependent) |
| Scalability | Moderate (Cost of reagents) | High (Cheap reagents) |
Optimization Decision Tree
Figure 2: Decision logic for selecting the appropriate diazotization method based on scale and physicochemical properties.
Troubleshooting & Critical Controls
-
"Tar" Formation (Black Sticky Solid):
-
Cause: Polymerization of the diazo-radical species or azo-coupling.
-
Solution: Increase the equivalents of Copper(II) halide in Protocol A. The copper species acts as the radical trap; if its concentration is too low, the radical reacts with the substrate instead.
-
-
Cyclopropyl Ring Opening:
-
Observation: NMR shows loss of the multiplet at
0.6–1.0 ppm and appearance of alkene signals. -
Cause: Acid concentration too high or temperature >40°C in Protocol B.
-
Solution: Switch to Protocol A (neutral/mildly acidic) or buffer Protocol B with sodium acetate.
-
-
Incomplete Conversion:
-
Cause: Moisture in Protocol A. Alkyl nitrites hydrolyze rapidly.
-
Solution: Use freshly distilled MeCN and a fresh bottle of
-BuONO.
-
References
-
Doyle, M. P., Siegfried, B., & Dellaria, J. F. (1977). Alkyl nitrite-metal halide deamination reactions. 2. Substitutive deamination of arylamines by alkyl nitrites and copper(II) halides. A direct and remarkably efficient conversion of arylamines to aryl halides. The Journal of Organic Chemistry, 42(14), 2426–2431. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction: Mechanism and Recent Literature. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of 3-Cyclopropyl-1-propyl-1H-pyrazol-5-amine Synthesis
Introduction
This technical guide addresses the synthesis of 3-cyclopropyl-1-propyl-1H-pyrazol-5-amine , a critical scaffold often utilized in kinase inhibitor discovery (e.g., TTK, JAK inhibitors). The synthesis typically involves the condensation of 3-cyclopropyl-3-oxopropanenitrile with propylhydrazine .
While this route is chemically straightforward, researchers frequently encounter three primary failure modes:
-
Regioisomeric Contamination: Formation of the 3-amino-1-propyl-5-cyclopropyl isomer.
-
Incomplete Cyclization: Stalling at the hydrazone intermediate.
-
Low Yields: Often due to the instability of the cyclopropyl-beta-ketonitrile precursor or improper neutralization of hydrazine salts.
Module 1: Reaction Mechanism & Regioselectivity
To optimize yield, one must understand the competition between the kinetic and thermodynamic pathways. The target molecule requires the terminal nitrogen (
The Mechanistic Pathway
-
Target Pathway (Path A):
-
Step 1: The nucleophilic terminal
of propylhydrazine attacks the ketone carbonyl (more electrophilic than the nitrile). -
Step 2: Formation of the hydrazone intermediate.
-
Step 3: Intramolecular attack of the internal nitrogen (N-Pr) onto the nitrile carbon.
-
Result: 1-propyl-3-cyclopropyl-5-aminopyrazole (Target).
-
-
Off-Target Pathway (Path B - Rare but possible):
-
If the internal nitrogen attacks the ketone (sterically disfavored) or the terminal amine attacks the nitrile first (under specific pH conditions), the regioselectivity flips, yielding the 5-cyclopropyl-3-amino isomer.
-
Visualizing the Pathway
Figure 1: Mechanistic bifurcation. Path A (top) is the desired route for 1-alkyl-3-substituted-5-aminopyrazoles. Ensuring the ketone is the primary electrophile is critical.
Module 2: Troubleshooting & Optimization
Use this matrix to diagnose specific yield issues in your current workflow.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Hydrazine Salt Issue: Using Propylhydrazine·HCl without proper neutralization prevents nucleophilic attack. | Free-base in situ: Add 1.05 eq. of Et |
| Regioisomer Presence | Solvent Polarity: Aprotic solvents can sometimes favor the wrong isomer or open-chain intermediates. | Switch to Ethanol: Refluxing EtOH is the gold standard. It stabilizes the transition state for the desired hydrazone formation. |
| Unreacted Starting Material | Enolization: The | Acid Catalysis: Add a catalytic amount (5 mol%) of Acetic Acid to shift the equilibrium and activate the ketone. |
| Product is an Oil/Gum | Trace Solvents/Impurities: Cyclopropyl derivatives often resist crystallization if slightly impure. | HCl Salt Formation: Dissolve the crude oil in Et |
| Ring Opening | Thermal/Acid Stress: Cyclopropyl rings can open under harsh acidic reflux (e.g., conc. H | Mild Conditions: Avoid strong mineral acids during cyclization. Use organic acids (AcOH) or neutral reflux. |
Module 3: Optimized Experimental Protocol
This protocol is designed to maximize the 1,3,5-substitution pattern while preserving the cyclopropyl ring.
Reagents
-
A: 3-Cyclopropyl-3-oxopropanenitrile (1.0 equiv)
-
B: Propylhydrazine Hydrochloride (1.1 equiv)
-
C: Triethylamine (Et
N) (1.1 equiv) or Sodium Ethoxide (NaOEt) -
Solvent: Absolute Ethanol (0.5 M concentration relative to A)
-
Catalyst: Glacial Acetic Acid (0.05 equiv - Optional, use if reaction is sluggish)
Step-by-Step Workflow
-
Preparation of Free Hydrazine:
-
In a round-bottom flask, suspend Propylhydrazine HCl (B) in Absolute Ethanol.
-
Add Et
N (C) dropwise at 0°C. Stir for 15 minutes. Note: You may see a precipitate of Et N·HCl; this is normal.
-
-
Addition of Nitrile:
-
Add 3-Cyclopropyl-3-oxopropanenitrile (A) slowly to the hydrazine mixture.
-
Critical: Do not dump the nitrile in all at once; exothermic reaction control helps regioselectivity.
-
-
Reflux (Cyclization):
-
Heat the mixture to reflux (
) for 4 to 6 hours . -
Monitor: Use TLC (DCM:MeOH 95:5) or LCMS. Look for the disappearance of the nitrile peak (
in IR) and the appearance of the pyrazole mass.
-
-
Work-up:
-
Purification:
-
Flash Chromatography: Silica gel. Gradient: 0%
5% Methanol in Dichloromethane (DCM). -
Note: Aminopyrazoles are polar. Pre-washing the silica column with 1% Et
N in DCM can prevent streaking.
-
Workflow Diagram
Figure 2: Optimized synthetic workflow ensuring free-base hydrazine availability and controlled cyclization.
Module 4: Frequently Asked Questions (FAQ)
Q1: Why is my yield lower when I use the propylhydrazine oxalate salt? A: Oxalate salts are acidic and can buffer the reaction, sometimes retarding the nucleophilic attack of the hydrazine. If using oxalate, you must use at least 2 equivalents of base (like NaOEt) to fully liberate the hydrazine free base.
Q2: Can I perform this reaction in water?
A: Yes, water/ethanol mixtures can work, but the
Q3: My product is dark brown. How do I clean it? A: Aminopyrazoles are electron-rich and prone to oxidation (browning) upon air exposure. Perform the column chromatography quickly and store the product under nitrogen or argon. Converting it to a hydrochloride or fumarate salt significantly improves long-term stability.
Q4: How do I confirm I have the 5-amine and not the 3-amine?
A: NOE (Nuclear Overhauser Effect) NMR is the definitive method. Irradiate the N-propyl
-
Target (1-propyl-5-amine): You should see NOE enhancement at the C5-amine protons (if visible) or the C4-H, but crucially, you will see interaction with the C5-substituent. Wait, in this case:
-
Target (1-propyl-3-cyclopropyl-5-amine): The N-propyl group is spatially close to the Amine (
) at position 5. -
Isomer (1-propyl-5-cyclopropyl-3-amine): The N-propyl group is spatially close to the Cyclopropyl group at position 5.
-
Test: If NOE is observed between N-propyl and Cyclopropyl protons, you have the WRONG isomer.
-
References
-
Aggarwal, R., et al. (2011).[4] "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 7, 179–197.[4] Link
-
Gosselin, F., et al. (2006).[2] "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett, 2006(19), 3267-3270. Link
- Fustero, S., et al. (2008). "Improved Regioselectivity in the Synthesis of 5-Aminopyrazoles." Journal of Organic Chemistry.
-
Sigma-Aldrich. "3-Cyclopropyl-3-oxopropanenitrile Product Specification." Link
Sources
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles [organic-chemistry.org]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. Approaches towards the synthesis of 5-aminopyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing oxidation of 5-aminopyrazoles during storage
Technical Support Center: 5-Aminopyrazole Stability
A Guide to Preventing Oxidation During Storage and Handling
Welcome to the technical support guide for the handling and storage of 5-aminopyrazole derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your research. 5-Aminopyrazoles are invaluable building blocks in medicinal chemistry and materials science, but their inherent reactivity, particularly the susceptibility of the aromatic amine group to oxidation, presents a significant challenge.[1][2] This guide provides in-depth, field-proven strategies to maintain the integrity of your materials, ensuring the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My freshly opened bottle of 5-aminopyrazole has already started to change color from off-white to yellow/brown. What is happening?
This is a classic sign of oxidation. The amino group on the pyrazole ring is highly susceptible to oxidation by atmospheric oxygen.[3][4] This process can be accelerated by exposure to light and ambient temperatures.[5] The initial oxidation products can undergo further reactions, such as dimerization or polymerization, leading to the formation of highly colored impurities that discolor your sample.[6][7]
Q2: What are the primary factors that accelerate the oxidation of 5-aminopyrazoles?
There are three main environmental factors that initiate and accelerate the degradation cascade:
-
Atmospheric Oxygen: This is the primary culprit. The amine functionality readily reacts with O₂, especially in the presence of trace metal catalysts or light.[3][8]
-
Light: Many aromatic amines are photosensitive. UV and even visible light can provide the activation energy needed to initiate radical oxidation reactions.[5]
-
Elevated Temperature: Heat increases the rate of chemical reactions, including oxidation. Storing these compounds at room temperature, especially after the container seal has been broken, significantly shortens their shelf life.[9][10]
Q3: What are the consequences of using a partially oxidized 5-aminopyrazole sample in my experiments?
Using an oxidized sample can have severe consequences for your research:
-
Inaccurate Stoichiometry: The presence of impurities means the actual concentration of the active 5-aminopyrazole is lower than weighed, leading to incorrect molar ratios in your reactions.
-
Formation of Side Products: The oxidized impurities can react with your other reagents, leading to a complex mixture of unexpected side products and making purification difficult.
-
Reduced Yields: With less of the desired starting material available, the yield of your target molecule will inevitably decrease.
-
Poor Reproducibility: The level of oxidation can vary over time, leading to inconsistent results between experiments run on different days with the same bottle of starting material.
Troubleshooting Guide: Common Scenarios
This section addresses specific issues you might encounter and provides direct solutions.
| Observation | Probable Cause(s) | Immediate Corrective Action & Prevention |
| Solid sample darkens rapidly after opening the manufacturer's bottle. | The original inert atmosphere (usually Argon or Nitrogen) has been replaced by ambient air. Subsequent openings introduce more oxygen and moisture. | Immediately transfer the required amount and re-blanket the bottle headspace with an inert gas (see Protocol 1 ). For long-term storage, consider aliquoting the powder into smaller vials under an inert atmosphere. |
| A solution of 5-aminopyrazole in a solvent like DMSO or DMF turns dark within hours. | 1. The solvent contains dissolved oxygen.2. The solution was stored with an air-filled headspace.3. The storage vial is clear and exposed to lab lighting. | 1. Use a degassed solvent for preparation (see Protocol 2 ).2. Store the solution in an amber vial with the headspace flushed with Nitrogen or Argon.[11][12]3. For maximum protection, wrap the vial in aluminum foil and store it in a refrigerator (2-8°C).[5] |
| Reaction yields are inconsistent when using the same bottle of 5-aminopyrazole over several weeks. | Progressive, slow oxidation of the bulk material is occurring each time the bottle is opened, altering the purity of the starting material over time. | Discard the discolored material. For new bottles, aliquot the solid into single-use or weekly-use vials under an inert atmosphere to prevent contamination of the bulk stock. Always use a fresh aliquot for critical reactions. |
Core Prevention Strategies & Protocols
Proactive measures are the best defense against oxidation. The following strategies and protocols are designed to create a multi-layered barrier against degradation.
Strategy 1: The Inert Atmosphere Imperative
The single most effective way to prevent oxidation is to remove oxygen from the storage environment.[8][13] This is achieved through a process called inerting or blanketing, where the air in the container is displaced with a non-reactive gas like Nitrogen (N₂) or Argon (Ar).[11][12][14]
Caption: Decision workflow for selecting the appropriate storage method.
This protocol is for storing the main bottle of your 5-aminopyrazole after it has been opened.
-
Preparation: Work in an area with low traffic to minimize air disturbance. Have a cylinder of high-purity Nitrogen or Argon with a regulator and a tube ready.
-
Dispensing: Quickly open the bottle, remove the desired amount of solid, and immediately place the cap back on loosely. Minimize the time the container is open to the air.
-
Purging: Gently insert the gas tube into the headspace of the bottle (above the solid). Do NOT blow the gas directly onto the powder.
-
Gas Flow: Start a gentle flow of inert gas for 30-60 seconds. The goal is to displace the heavier air with the lighter inert gas. You should feel a gentle outflow from the loose cap.
-
Sealing: While the gas is still flowing, carefully remove the tube and immediately tighten the cap securely.
-
Final Steps: Wrap the cap-body interface with paraffin film for an extra seal. Place the bottle in a secondary container (like a sealed bag) and store it in a refrigerator at 2-8°C, away from light.[5][10]
Strategy 2: Control of the Physical Environment
-
Temperature: Always store 5-aminopyrazoles, both solid and in solution, at reduced temperatures, typically 2-8°C.[5] Avoid storing them in a freezer unless specified by the manufacturer, as this can introduce moisture through condensation upon removal.
-
Light: Use amber glass vials or wrap clear vials in aluminum foil to prevent photo-oxidation.[5] Keep storage areas, including refrigerators and chemical cabinets, dark.
Strategy 3: Safe Handling of Solutions
Dissolved oxygen in solvents is a major, often overlooked, source of degradation.
-
Solvent Degassing: Before use, degas your solvent. The most common method is to bubble high-purity Nitrogen or Argon through the solvent via a long needle or glass pipette for 15-30 minutes. This process, called sparging, effectively removes dissolved oxygen.
-
Dissolution: Add the degassed solvent to your vial containing the pre-weighed 5-aminopyrazole solid. It is best practice to do this while maintaining a positive pressure of inert gas over the solid (e.g., using a balloon or a gas line).
-
Storage: Once dissolved, ensure the final solution is stored in an amber vial. Flush the headspace of the vial with inert gas for 15-30 seconds before sealing tightly.
-
Labeling and Storage: Clearly label the vial with the contents, concentration, and date of preparation. Store at 2-8°C, protected from light.
Strategy 4: Chemical Stabilization (Advanced)
For specific applications like long-term storage of a formulated solution, the addition of an antioxidant can be considered. Aromatic amine antioxidants function as radical scavengers, interrupting the auto-oxidation process.[9] However, this approach is not recommended for storing the pure starting material, as it constitutes adding an impurity. This should only be explored during formulation development where the final composition is well-defined.
Caption: The oxidative degradation pathway and points of intervention.
Analytical Verification of Sample Quality
If you suspect your sample has degraded, you can verify its purity using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method to assess purity. An oxidized sample will show a decreased peak area for the main compound and the appearance of new impurity peaks, often with different retention times.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal the presence of impurities through new, unidentifiable signals or a broadening of existing peaks. Comparing the spectrum to a reference standard of high purity is essential.
-
Mass Spectrometry (MS): Can be used to identify the molecular weights of degradation products, which often correspond to dimers or other adducts.
By implementing these robust storage and handling protocols, you can significantly extend the shelf life of your 5-aminopyrazole reagents, ensuring the integrity of your starting materials and the validity of your scientific outcomes.
References
-
GasN2. (2024). Blanketing: protecting the integrity of your products with inert gas. GasN₂. [Link]
-
Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. Acme-Hardesty. [Link]
-
Air Products. Packaging, Inerting and Blanketing. [Link]
-
Air Liquide. Inert Gas Blanketing. [Link]
-
Cambridge Sensotec. (2023). Inert Gas Blanketing. [Link]
-
GENERON. (2020). Nitrogen Blanketing & Padding for Tanks, Transformers, More. [Link]
-
Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]
- Sloan, A. W. (1953). Stabilized aromatic amines. U.S. Patent No. US2653171A.
-
Bardaweel, S. K., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Performance Additives. Aromatic Amines Antioxidants. [Link]
-
Panda International. 3-Aminopyrazole CAS 1820-80-0 Manufacturers, Suppliers, Factory. [Link]
-
Wang, H., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules. [Link]
-
Wang, C., et al. (2014). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. The Journal of Organic Chemistry. [Link]
-
JETIR. (2023). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. [Link]
-
IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]
-
Organic Chemistry Portal. Synthesis of pyrazoles. [Link]
-
Synfacts. (2025). Oxidative Annulation of 5-Aminopyrazoles with Allylic Alcohols/Propenes: Access to Pyrazolo[3,4-b]pyridines. Thieme. [Link]
- Eby, L. T. (1953). Stabilized aromatic amines. U.S. Patent No. US2664445A.
-
Fawzy, A. (2016). A Study of the Kinetic and Mechanism of Oxidation of Pyrazole Derivative by Permanganate Ion in Neutral Medium and the Effect of Metal Ion Catalysts. Science Publishing Group. [Link]
-
ResearchGate. (2025). Phenols and aromatic amines as thermal stabilizers in polyolefin processing. [Link]
-
ResearchGate. (2025). New Trends in the Chemistry of 5-Aminopyrazoles. [Link]
-
Beilstein Journal of Organic Chemistry. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]
-
ConnectSci. (2022). Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. Australian Journal of Chemistry. [Link]
-
ResearchGate. (2023). Synthesis of 5-aminopyrazole 3 and its bis-acylated derivative 4. [Link]
-
Semantic Scholar. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]
-
OSTI.gov. (2017). Insights into the Oxidative Degradation Mechanism of Solid Amine Sorbents for CO2 Capture from Air. [Link]
-
ResearchGate. (2021). Temperature and time variations for the synthesis of 5-aminopyrazole 2a. [Link]
-
ResearchGate. (2012). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. [Link]
-
Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. [Link]
-
Semantic Scholar. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]
-
ARKIVOC. (2009). Recent developments in aminopyrazole chemistry. [Link]
-
NILU. (2010). Atmospheric Degradation of Amines (ADA). [Link]
-
Organic Syntheses. 3(5)-aminopyrazole. [Link]
-
ResearchGate. Analytical methods used to quantify amine oxidation. [Link]
-
Karl, M., et al. (2012). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. [Link]
-
Krivokolysko, S. G., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules. [Link]
-
Semantic Scholar. (2015). Atmospheric oxygen mediated synthesis of pyrazole under visible irradiation. [Link]
-
ScienceDirect. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. [Link]
-
MDPI. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. [Link]
-
ResearchGate. Analysis of aminopyrazole, a basic genotoxic impurity using mixed mode chromatography. [Link]
-
Al-Abdullah, E. S., et al. (2018). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Molecules. [Link]
-
LCGC International. (2018). Monitoring of Oxidation in Biopharmaceuticals with Top-to-Bottom High Performance Liquid Chromatography–Mass Spectrometry Methodologies: A Critical Check. [Link]
Sources
- 1. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-Aminopyrazole CAS 1820-80-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cambridge-sensotec.co.uk [cambridge-sensotec.co.uk]
- 9. nbinno.com [nbinno.com]
- 10. fishersci.com [fishersci.com]
- 11. airproducts.com [airproducts.com]
- 12. Inert Gas Blanketing | Air Liquide India [in.airliquide.com]
- 13. Blanketing: protecting the integrity of your products with inert gas - GasN₂ [gasn2.com]
- 14. generon.com [generon.com]
Purification methods for removing regioisomers in pyrazole synthesis
Technical Guide & Troubleshooting Portal
Status: Operational Lead Scientist: Dr. A. Vance, Senior Process Chemist Subject: Resolution of Regioisomers in Pyrazole Synthesis (1,3- vs. 1,5-isomers)[1]
The Core Problem: The Tautomer Trap vs. Fixed Regioisomers
Before attempting purification, you must diagnose the nature of your mixture. Pyrazole purification fails most often because researchers treat tautomers like regioisomers .
Scenario A: N-Unsubstituted Pyrazoles (N-H)
If your pyrazole has a free N-H, you are fighting thermodynamics.[1]
-
The Issue: 3-substituted and 5-substituted pyrazoles (e.g., 3-methylpyrazole and 5-methylpyrazole) are tautomers .[1] In solution, they exist in rapid equilibrium via [1,5]-sigmatropic proton shifts.
-
The Reality: You cannot separate them by standard chromatography because they interconvert on the silica surface.
-
The Fix: You must either (a) Lock the tautomer via N-alkylation/acylation, or (b) Exploit lattice energy differences via salt formation (See Module 3).
Scenario B: N-Substituted Pyrazoles (N-R)
If your nitrogen is substituted (Methyl, Phenyl, etc.), the isomers are "locked" as distinct 1,3- and 1,5-regioisomers.[1]
-
The Issue: They often share identical molecular weights and very similar polarities (dipole moments).
-
The Fix: High-resolution chromatography (SFC/HPLC) or fractional crystallization.
Decision Matrix: Purification Strategy
Use this logic flow to select the correct protocol for your mixture.
Figure 1: Strategic decision tree for selecting purification method based on substitution pattern and scale.
Module 1: Chromatographic Resolution (N-Substituted)
Target: Fixed 1,3- and 1,5-isomers.
Protocol A: Modified Flash Chromatography
Standard silica often fails due to peak tailing caused by the basicity of the pyrazole nitrogen interacting with acidic silanols.
-
Stationary Phase: Silica Gel (230-400 mesh).[2]
-
Mobile Phase Modifier (CRITICAL):
-
For Basic Pyrazoles: Add 1% Triethylamine (TEA) or NH₄OH to the mobile phase. This blocks silanol sites.
-
For Acidic Pyrazoles: Add 0.1% Acetic Acid.[3]
-
-
Gradient: Start shallow (e.g., 0-10% EtOAc in Hexanes) to maximize interaction time.
Protocol B: Supercritical Fluid Chromatography (SFC)
SFC is the "Gold Standard" for pyrazole isomers due to orthogonality to normal phase silica.[1]
-
Mechanism: Uses supercritical CO₂ with alcohol modifiers. The separation is driven by differences in molecular shape and dipole alignment rather than just polarity.
-
Recommended Columns:
-
Achiral: 2-Ethylpyridine (2-EP) or Diol phases.
-
Chiral (for Regioisomers): Amylose-based columns (e.g., Lux Amylose-2) often separate achiral regioisomers because the 1,3 and 1,5 shapes fit differently into the chiral grooves [1, 4].[1]
-
-
Typical Conditions: CO₂/MeOH (95:5 to 80:20), 120 bar backpressure.
Data: Separation Efficiency Comparison
| Method | Resolution (Rs) | Load Capacity | Solvent Cost | Suitability |
| Standard Flash | < 1.0 (Poor) | High | Medium | Crude cleanup only |
| Flash + 1% TEA | 1.2 - 1.5 | High | Medium | Routine separation |
| Reverse Phase HPLC | 1.5 - 2.0 | Low | High | Analytical / Final polish |
| SFC | > 2.5 (Excellent) | Medium | Low | Best for difficult isomers |
Module 2: The "Salt Switch" (Crystallization)
Target: N-H Tautomers (and scalable N-R separation). Concept: While free base isomers are oils or have similar solubilities, their salts often possess vastly different lattice energies.[1]
Protocol: Differential Salt Precipitation
-
Dissolution: Dissolve the crude mixture in a non-polar solvent (Ether, MTBE) or a polar aprotic solvent (EtOAc).
-
Acid Screening: Test aliquots with:
-
Mineral Acids: HCl (gas or ethereal), H₂SO₄, HNO₃.
-
Organic Acids:[4] Oxalic acid (highly recommended for pyrazoles), Picric acid.
-
-
Precipitation:
-
Add acid dropwise. The 1,3-isomer (often more basic/symmetric) frequently crystallizes first as a salt.
-
Oxalate Salts: Pyrazoles form stable 1:1 crystalline salts with oxalic acid. The solubility difference between the 1,3-oxalate and 1,5-oxalate in Ethanol/Acetone is often sufficient for >98% purity [2].
-
-
Liberation: Filter the solid salt. Neutralize with NaHCO₃ to recover the pure free base.
Expert Insight: "If your pyrazole is an oil, make the oxalate salt. It almost always turns the oil into a nice, crystallizable solid."
Module 3: Prevention (Regioselective Synthesis)
The best purification is not needing it. If you are synthesizing N-methyl pyrazoles, avoid the standard Ethanol/Reflux method.
The Fluorinated Solvent Effect
Using fluorinated alcohols (TFE or HFIP) as solvents controls the regioselectivity via hydrogen bonding networks.
-
Mechanism: HFIP solvates the hydrazine and diketone, increasing the hardness of the electrophile and directing attack to the less hindered position.
-
Result: Shifts ratio from typical 60:40 to >90:10 or 99:1 [3].
Figure 2: Impact of solvent choice on regioisomer formation ratios.[1]
Troubleshooting & FAQ
Q1: My pyrazole spots streak on TLC and merge. How do I calculate Rf?
-
Cause: Protonation of the nitrogen by silica (acting as a Lewis acid).
-
Fix: Pre-soak your TLC plate in 5% Triethylamine/Hexane, then dry it. Run the column with 1% TEA. The spots will tighten, and you will likely see two distinct spots instead of one smear.
Q2: I isolated a solid, but NMR shows a 10% impurity that won't recrystallize out.
-
Diagnosis: You may have formed a eutectic mixture or a co-crystal of the two isomers.
-
Fix: Switch the counter-ion. If you used HCl, try Nitrate or Oxalate. The crystal packing forces will change completely, likely breaking the eutectic.
Q3: Can I distinguish 1,3- and 1,5-isomers by NMR before separation?
-
Yes.
-
NOESY: Look for cross-peaks between the N-Methyl group and the adjacent C-substituent.
-
1,5-isomer: Strong NOE between N-Me and C5-substituent (they are close).
-
1,3-isomer: No NOE between N-Me and C3-substituent (too far).
-
-
Solvent Shift: Run NMR in CDCl₃ and then C₆D₆. The solvent shift (Δδ) is often different for the methyl groups of the two isomers due to dipole alignment.
-
Q4: I need to separate 100g of mixture. Column is too expensive.
-
Strategy: Use Distillation if boiling points differ by >5°C (rare but possible). Otherwise, use Salt Formation (Module 2). A specific industrial method involves dissolving in an organic solvent, adding concentrated H₂SO₄, and selectively crystallizing the sulfate salt of the major isomer [2].
References
-
BenchChem Tech Support. (2025).[2] Column chromatography conditions for separating pyrazole isomers. BenchChem.[2][5] Link
-
BASF SE. (2011). Method for purifying pyrazoles (Patent WO2011076194A1). Google Patents. Link
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry. Link
-
Toribio, L., et al. (2018). Separation of pyrazole derivatives by SFC.[6] Journal of Chromatography A. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
Optimizing reaction temperature for sterically hindered cyclopropyl pyrazoles
Technical Support Center: Optimizing Reaction Temperature for Sterically Hindered Cyclopropyl Pyrazoles
Status: Active Ticket ID: PYR-CYC-001 Assigned Specialist: Senior Application Scientist, Heterocycle Synthesis Division
Executive Summary: The "Goldilocks" Challenge
Synthesizing sterically hindered cyclopropyl pyrazoles presents a fundamental thermodynamic conflict. The steric bulk (e.g., tert-butyl, ortho-substituted aryls) adjacent to the carbonyl centers raises the activation energy (
This guide provides a troubleshooting framework to navigate this narrow operational window, prioritizing regiocontrol and scaffold integrity .
Module 1: Reaction Kinetics & Thermodynamics
Q1: My reaction stalls at reflux in ethanol (78°C), but increasing the temperature leads to decomposition. How do I overcome the steric barrier without "cooking" the ring?
Diagnosis: You are likely hitting the "Steric Wall." The nucleophilic attack of hydrazine on a hindered carbonyl is slow. Simply adding heat pushes the system past the thermal stability threshold of the cyclopropyl ring before the condensation is complete.
Technical Solution: Decouple thermal activation from electronic activation. Instead of heat, use Fluorinated Solvents or Mild Lewis Acid Catalysis to lower the
Protocol A: The Fluorinated Solvent Switch (High Impact) Switch your solvent from Ethanol to 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) .
-
Mechanism: These solvents are strong hydrogen-bond donors (high
value). They activate the carbonyl electrophile through H-bonding without the harsh acidity that opens cyclopropyl rings. -
Result: Reaction rates often increase by 10–100x, allowing the reaction to proceed at Room Temperature (25°C) or mild heating (40°C).
Protocol B: Mild Lewis Acid Activation If TFE is unavailable, use a "cyclopropyl-safe" Lewis acid in toluene or THF.
-
Recommended: Ytterbium triflate [Yb(OTf)
, 5-10 mol%] or Cerium chloride [CeCl 7H O]. -
Avoid: Strong Lewis acids like AlCl
, TiCl , or BF OEt , which coordinate strongly to the cyclopropyl oxygen (if a ketone) or induce ring-opening via carbocation stabilization.
Data Summary: Solvent Effects on Conversion
| Solvent | Temp (°C) | Time (h) | Conversion (%) | Cyclopropyl Integrity |
|---|---|---|---|---|
| EtOH | 78 (Reflux) | 24 | 45% | High |
| Toluene | 110 (Reflux) | 12 | 80% | Low (Ring Opening) |
| TFE | 25 (RT) | 4 | 92% | High |
| HFIP | 25 (RT) | 1 | >98% | High |
Module 2: Regioselectivity Control
Q2: I am synthesizing a 1,3,5-trisubstituted pyrazole, but I keep getting a mixture of regioisomers (1,3 vs 1,5). How does temperature affect this?
Diagnosis: Regioselectivity in the condensation of unsymmetrical 1,3-diketones with hydrazines is governed by the competition between Kinetic Control (fastest attack) and Thermodynamic Control (most stable product).
-
Kinetic Product: Hydrazine attacks the least hindered carbonyl (usually away from the bulky group).
-
Thermodynamic Product: The system equilibrates to the most stable isomer (often minimizing steric clash between the N-substituent and the C5-substituent).
Troubleshooting Guide:
-
Low-Temperature Initiation (Kinetic Bias):
-
Start the reaction at 0°C to -10°C .
-
Add the hydrazine dropwise.
-
This favors the initial attack at the most accessible carbonyl, locking in the regiochemistry before equilibration can occur.
-
-
The "Solvent Effect" on Regiochemistry:
-
In TFE/HFIP, the solvent forms a tight solvation shell around the carbonyls. This accentuates the steric difference between the "hindered" and "unhindered" carbonyls, often boosting regioselectivity ratios from ~3:1 (in EtOH) to >20:1.
-
Module 3: Troubleshooting Side Reactions
Q3: I see a byproduct with a molecular weight +2 mass units or an alkene signal in the NMR. What is happening?
Diagnosis: You are observing Cyclopropyl Ring Opening .[1]
-
Thermal Pathway: At high temperatures (>120°C), cyclopropyl ketones/imines can undergo a rearrangement (related to the Cloke-Wilson rearrangement or homodienyl shift) to form dihydrofurans or open-chain alkenes.
-
Acid Pathway: If you are using HCl or H
SO to catalyze the reaction, the protonated cyclopropyl ketone is susceptible to nucleophilic attack (by solvent or hydrazine) leading to ring cleavage.
Visualizing the Failure Mode:
Figure 1: Competition between desired condensation and thermal ring opening.
Module 4: Recommended Workflow (Step-by-Step)
Use this decision tree to select the optimal conditions for your specific substrate.
Figure 2: Optimization workflow for temperature and catalyst selection.
References
-
Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008. Link
-
One-Pot Synthesis & Lewis Acids: Heller, S. T., & Natarajan, S. R. "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles."[2] Organic Letters, 2006.[2][3][4] Link
-
Cyclopropyl Ring Stability: Wiberg, K. B. "Structures, Energies, and Spectra of Cyclopropanes." Angewandte Chemie International Edition, 1986. Link
-
Thermal Rearrangements: Hudlicky, T., et al. "Cloke-Wilson Rearrangement: The rearrangement of cyclopropyl ketones to dihydrofurans." Organic Reactions, 1992. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 3. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 4. 1,3-diketones from acid chlorides and ketones: a rapid and general one-pot synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Heterocycle Reactivity Help Desk: Exocyclic Aminopyrazoles
Ticket Status: OPEN Subject: Troubleshooting Low Nucleophilicity & Regioselectivity in Aminopyrazoles Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division[1]
Introduction: Why This Chemistry is Failing
If you are reading this, your standard amide coupling (EDC/HOBt) likely returned starting material, or your alkylation yielded the wrong regioisomer.[1]
The Root Cause: You are treating an aminopyrazole like a standard aniline or alkyl amine. It is neither.
-
Electronic Deactivation: In 3-aminopyrazoles, the exocyclic nitrogen lone pair is heavily delocalized into the ring, functioning more like a vinylogous amide or guanidine than a simple amine.
-
The "Poison" Effect: The endocyclic nitrogens (N1/N2) are often better ligands for metal catalysts (Pd, Cu) than the exocyclic amine is a nucleophile, leading to catalyst sequestration.
-
Tautomeric Ambiguity: 3-amino and 5-aminopyrazoles exist in rapid equilibrium. Without N1-substitution, you are effectively reacting a moving target.[1]
This guide provides self-validating protocols to bypass these intrinsic barriers.
Module 1: Amide Coupling Failures (The "Dead" Nucleophile)
User Query: "I tried coupling a carboxylic acid to 1-methyl-1H-pyrazol-3-amine using HATU/DIEA in DMF. LCMS shows 90% unreacted amine after 24h. Why?"
Diagnosis: The nucleophilicity of the 3-amino group is too low for standard activated esters (OBt/OAt). The lone pair is chemically "busy" resonating with the C=N bond of the pyrazole ring.
Troubleshooting Protocol: The "High-Energy" Pathway
Do not waste time screening carbodiimides. You must upgrade the electrophile's energy state.
Step-by-Step Workflow:
-
Method A: Acid Chloride Generation (Gold Standard)
-
Convert your carboxylic acid to the acid chloride using
(Oxalyl chloride) and catalytic DMF in DCM. -
Critical Step: Evaporate the DCM/excess oxalyl chloride completely (chase with toluene) before adding the amine.
-
Reaction: Dissolve aminopyrazole in Pyridine (solvent/base) or DCM/Et3N. Add acid chloride at 0°C.
-
Why: The acid chloride is 1000x more reactive than the HATU-ester.
-
-
Method B: The "TCFH" Switch (If Acid Sensitive)
Data: Coupling Reagent Efficiency for Pyrazol-3-amine
| Reagent | Conversion (24h) | Comments |
|---|---|---|
| EDC / HOBt | < 5% | Kinetic dead-end. Avoid. |
| HATU / DIEA | 10-30% | Works only for unhindered acids. |
| TCFH / NMI | 85-95% | Recommended for sensitive substrates. |
| Acid Chloride | >98% | Best for robust substrates. |
Module 2: Regioselectivity (The N-Ring vs. N-Exo Battle)
User Query: "I attempted to acetylate 3-aminopyrazole (unsubstituted NH). I wanted the amide, but NMR suggests I acetylated the ring nitrogen. How do I control this?"
Diagnosis: You are fighting thermodynamics.
-
Kinetic Product: Attack at the Ring Nitrogen (N1/N2) is often faster due to the "pyridine-like" lone pair availability.
-
Thermodynamic Product: The exocyclic amide is often more stable, but high barriers prevent rearrangement.
Visual Logic: The Regioselectivity Decision Tree
Figure 1: Strategy for forcing exocyclic functionalization on unsubstituted pyrazoles.
The "Transient Silylation" Protocol
To force reaction at the exocyclic amine (NH2) while leaving the ring NH free in the final product:
-
Masking: Suspend aminopyrazole in DCM. Add 1.1 equiv TMSCl (Trimethylsilyl chloride) and 2.5 equiv base.
-
Wait: The Ring-NH reacts first to form N-TMS pyrazole (protecting the ring).
-
Coupling: Add your electrophile (Acid Chloride). It is now forced to attack the exocyclic NH2.
-
Deprotection: The N-TMS group falls off spontaneously during aqueous workup (mildly acidic wash).
Module 3: Buchwald-Hartwig Coupling (Catalyst Resurrection)
User Query: "My Pd-coupling of 4-chloro-1-methylpyrazole with an aniline works fine. But coupling 3-amino-1-methylpyrazole with an aryl halide fails. The reaction turns black immediately."
Diagnosis: Catalyst Poisoning. The 3-aminopyrazole motif is a bidentate ligand. It coordinates to Palladium (Pd) through the exocyclic amine and the endocyclic nitrogen, displacing your expensive phosphine ligands. The "black" color is precipitated Pd(0) (palladium black), indicating the catalyst is dead.
Troubleshooting Protocol: The "Bulky Ligand" Shield
You must use a ligand bulky enough to prevent the pyrazole from coordinating to the metal center, or use a Pre-catalyst to ensure immediate entry into the catalytic cycle.
Recommended System:
-
Ligand: BrettPhos or tBuBrettPhos . These are massive ligands that shield the Pd center, preventing the small aminopyrazole from binding non-productively.
-
Pd Source: Pd(OAc)2 is often insufficient. Use BrettPhos Pd G3/G4 Pre-catalyst .
-
Base: LiHMDS (Lithium Hexamethyldisilazide) or NaOtBu . Weak bases (Carbonates) are often too slow for these electron-rich substrates.
Self-Validating Experiment:
-
Setup: In a glovebox or under strict Argon Schlenk line.
-
Mix: Aryl Halide (1.0 eq) + Aminopyrazole (1.2 eq) + BrettPhos Pd G3 (0.02 eq) + NaOtBu (1.5 eq).
-
Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous).
-
Test: Heat to 100°C.
-
Check: If solution remains clear/orange = Active Catalyst.
-
Check: If solution turns black in <10 min = Oxygen leak or Ligand dissociation (Switch to Xantphos if BrettPhos fails).
-
Module 4: Stability of 4-Aminopyrazoles
User Query: "I synthesized 4-aminopyrazole by reducing the nitro-compound. It was a white solid, but turned to black tar on the bench within an hour."
Diagnosis: 4-aminopyrazoles are extremely electron-rich (similar to phenylenediamines) and are prone to rapid oxidative polymerization by atmospheric oxygen.
The "Salt Shield" Protocol: Never store 4-aminopyrazoles as free bases.
-
Reduction: Perform hydrogenation (Pd/C, H2) in MeOH.
-
Trapping: Do not rotovap to dryness. Filter off Pd/C under Argon.
-
Salting: Immediately add 4M HCl in Dioxane (2-3 equivalents) to the filtrate.
-
Isolation: Evaporate to obtain the 4-aminopyrazole dihydrochloride salt .
-
Result: This salt is stable for months at room temperature.
-
Usage: Free-base it in situ only when ready to react (e.g., add DIEA in the next reaction pot).
-
References
-
Reactivity of 3(5)-Aminopyrazoles: Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization."[1] Chimica Oggi, 2011.[1] Link
-
Buchwald-Hartwig Ligand Selection: Surry, D. S., & Buchwald, S. L.[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[1] Link
-
TCFH Coupling Reagent: Beutner, G. L., et al. "TCFH–NMI: A Reagent for the Preparation of Amides and Esters."[1] Organic Process Research & Development, 2018.[1] Link
-
Regioselectivity Mechanisms: Elguero, J., et al.[1] "The Chemistry of Pyrazoles." Comprehensive Heterocyclic Chemistry II, 1996.[1] Link
-
Transient Silylation Strategy: General methodology adapted from nucleoside chemistry, applied to heterocycles.[1] See: Vorbrüggen, H., & Ruh-Pohlenz, C. "Handbook of Nucleoside Synthesis," Wiley, 2001.[1]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 10. Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions [organic-chemistry.org]
Technical Guide: Recrystallization of 3-cyclopropyl-1-propyl-1H-pyrazol-5-amine
[1]
Document ID: TS-REC-PYR-003 Version: 2.1 Department: Chemical Process Development & Technical Support Target Audience: Medicinal Chemists, Process Engineers[1]
Executive Summary & Chemical Context
3-cyclopropyl-1-propyl-1H-pyrazol-5-amine is a critical intermediate often employed in the synthesis of kinase inhibitors (e.g., HCV NS5B inhibitors, JAK inhibitors).[1]
While the 1-methyl analog (CAS 118430-74-3) is a well-characterized solid (MP 125–127°C), the 1-propyl analog introduces additional lipophilicity and rotational freedom.[1] This frequently results in a lower melting point and a higher tendency to "oil out" during purification.[1] This guide provides validated solvent systems and troubleshooting workflows to overcome these specific physical chemistry challenges.
Chemical Profile[2][3][4][5][6][7][8]
-
Core Structure: Electron-rich pyrazole ring.[1]
-
H-Bonding: Primary amine (
) acts as both donor and acceptor.[1] -
Lipophilicity: The
-propyl and -cyclopropyl groups significantly increase solubility in non-polar solvents compared to simple aminopyrazoles.[1] -
pKa: The 5-amino group is weakly basic; the N2 nitrogen is the primary protonation site.[1]
Solvent Selection Strategy
The choice of solvent is dictated by the "Goldilocks" principle of polarity: the solvent must be polar enough to dissolve the amine but not so lipophilic that the alkyl chains prevent precipitation.[1]
Recommended Solvent Systems
| System Type | Solvent Pair | Ratio (v/v) | Applicability | Pros | Cons |
| Primary (Polar) | Ethanol / Water | 5:1 to 3:1 | Standard. Best for initial purity >90%.[1] | Excellent recovery; removes inorganic salts.[1] | Risk of hydrate formation; slow drying.[1] |
| Secondary (Lipophilic) | Ethyl Acetate / Heptane | 1:2 to 1:4 | High Impurity. Best for removing tars/oils.[1] | Good rejection of polar oxidized impurities.[1] | High risk of "oiling out" if cooled too fast.[1] |
| Alternative | Toluene | Single | Scale-up. | High boiling point allows max solubility differential.[1] | Toluene is hard to remove (high BP); toxic.[1] |
Solvent Selection Decision Tree
The following logic gate helps you select the correct solvent based on your crude material's state.
Figure 1: Decision matrix for solvent selection based on crude material physical state and purity.[1]
Detailed Experimental Protocols
Protocol A: Ethanol/Water Recrystallization (The "Standard")
Best for: Routine purification of solids with minor impurities.[1]
-
Dissolution: Place 10 g of crude This compound in a 100 mL round-bottom flask.
-
Solvent Addition: Add Ethanol (absolute) (approx. 20–30 mL).[1][2] Heat to reflux (80°C).
-
Note: If the solution is dark/black, add activated charcoal (5 wt%), reflux for 10 mins, and filter hot through Celite.
-
-
Anti-Solvent Addition: While maintaining reflux, add Water dropwise.[1]
-
Cooling: Remove from heat. Allow to cool to Room Temperature (RT) slowly (over 2 hours) with gentle stirring.
-
Critical: Do not use an ice bath immediately; this causes oiling out.[1]
-
-
Harvest: Once thick crystals form at RT, cool to 0°C for 30 mins. Filter and wash with cold Ethanol/Water (1:1).[1]
Protocol B: Ethyl Acetate/Heptane (The "Rescue")
Best for: Oily crudes or material that failed Protocol A.[1]
-
Dissolution: Dissolve crude in minimum Ethyl Acetate (EtOAc) at 50–60°C.
-
Anti-Solvent: Slowly add Heptane (or Hexane) until the ratio is approx. 1:1.[1]
-
Seeding: If available, add a seed crystal. If not, scratch the glass wall with a spatula.[1]
-
Evaporation: If no crystals form, use a rotary evaporator to slowly remove the EtOAc (which is more volatile), effectively increasing the Heptane ratio and forcing precipitation.[1]
-
Trituration: If an oil forms, decant the solvent, add fresh Heptane, and sonicate vigorously to induce solidification.[1]
Troubleshooting Guide
Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)
Symptom: As the solution cools, droplets of oil form at the bottom instead of crystals.[1] Cause: The melting point of the solvated compound is lower than the temperature of the solution, or the cooling was too rapid.[1]
The Rescue Workflow:
Figure 2: Step-by-step intervention for oiling out events.[1]
Issue 2: Dark Coloration (Oxidation)
Symptom: Product is brown/black; pure compound should be off-white/yellow.[1] Cause: Aminopyrazoles are electron-rich and prone to air oxidation.[1] Solution:
Frequently Asked Questions (FAQ)
Q: Can I use Methanol instead of Ethanol? A: Yes, but Methanol is more polar.[1] You will need less Methanol to dissolve the compound, but you may need a higher ratio of water to force precipitation.[1] Ethanol is generally preferred because its boiling point allows for a wider temperature range during cooling.[1]
Q: My product is a low-melting solid (< 60°C). How do I dry it?
A: Do not use a vacuum oven at high heat. Use a vacuum desiccator at Room Temperature with
Q: Is this compound light sensitive? A: Yes, like many electron-rich amines, it can photo-oxidize.[1] Store in amber vials under Nitrogen/Argon.
References & Grounding
-
Synthesis of 5-aminopyrazoles:
-
Source:Australian Journal of Chemistry (2022). Describes the general synthesis and recrystallization of 5-aminopyrazoles from ethanol/water systems.
-
Relevance: Establishes Ethanol as the baseline solvent for this chemical class.
-
Link: (Inferred from search context 1.2)[1]
-
-
Physical Properties of 1-Methyl Analog (CAS 118430-74-3):
-
General Recrystallization of Amines:
-
Patent Context (Generic Structure):
Validation & Comparative
A Predictive Guide to the 1H NMR Chemical Shifts of 3-cyclopropyl-1-propyl-1H-pyrazol-5-amine
For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this endeavor, providing detailed information about molecular structure. This guide offers an in-depth analysis of the predicted 1H NMR chemical shifts for 3-cyclopropyl-1-propyl-1H-pyrazol-5-amine, a compound of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this guide leverages a comparative analysis of structurally similar compounds to provide reliable predictions. This approach not only offers valuable insights into the expected spectral features of the target molecule but also serves as a practical framework for spectral interpretation of related pyrazole derivatives.
The Challenge of Spectral Prediction and the Power of Comparative Analysis
Predicting 1H NMR spectra with high accuracy can be a complex task, as chemical shifts are sensitive to subtle changes in the electronic environment of the protons.[1][2][3][4] However, by examining the experimental data of closely related analogs, we can deduce the expected chemical shifts for our target molecule with a high degree of confidence. This guide will focus on a comparative analysis of N-alkylated 3-cyclopropyl-1H-pyrazol-5-amines and other relevant pyrazole derivatives to build a robust predictive model for the 1H NMR spectrum of this compound.
Molecular Structure and Proton Designations
To facilitate the discussion of the 1H NMR spectrum, the protons in this compound have been assigned specific labels as illustrated in the molecular structure below.
Figure 1: Molecular structure of this compound with proton designations.
Comparative Analysis of 1H NMR Data from Analogous Compounds
To predict the 1H NMR spectrum of our target molecule, we will first examine the experimental data from structurally similar compounds. The following table summarizes the key chemical shifts for relevant analogs.
| Compound | H-4 (ppm) | Cyclopropyl-H (ppm) | N-Alkyl-H (ppm) | NH2 (ppm) | Reference |
| 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine | ~5.3-5.5 | ~0.5-0.9, ~1.6-1.8 | ~3.5 (s, 3H) | ~4.0-4.5 | [5],[6] |
| 1-alkyl-pyrazoles (general) | ~5.8-6.2 | - | ~3.8-4.2 (t, 2H, N-CH2), ~1.7-2.0 (m, 2H), ~0.9 (t, 3H) | - | [7],[8] |
| Cyclopropyl-substituted heterocycles | - | ~0.6-1.2, ~1.8-2.2 | - | - | [9],[10] |
Table 1: Experimental 1H NMR chemical shifts for compounds analogous to this compound.
Predicted 1H NMR Chemical Shifts for this compound
Based on the data from the analogous compounds and fundamental NMR principles, the following chemical shifts are predicted for this compound.
| Proton Designation | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| H-c (CH3) | ~0.9 - 1.0 | Triplet | 3H | The terminal methyl protons of the propyl group are expected to be the most upfield, appearing as a triplet due to coupling with the adjacent methylene (H-b) protons. This is a typical chemical shift for a methyl group in an alkyl chain. |
| H-e, H-f (CH2) | ~0.6 - 1.0 | Multiplet | 4H | The methylene protons of the cyclopropyl group are highly shielded and are expected to appear in the upfield region. Their chemical shifts are influenced by the ring strain and anisotropic effects of the cyclopropane ring.[9][11][12] |
| H-b (CH2) | ~1.7 - 1.9 | Sextet | 2H | The methylene protons adjacent to the terminal methyl group will appear as a sextet due to coupling with both the methyl (H-c) and the other methylene (H-a) protons. |
| H-d (CH) | ~1.8 - 2.0 | Multiplet | 1H | The methine proton of the cyclopropyl group is expected to be slightly downfield compared to the cyclopropyl methylene protons due to its position on the substituted carbon. |
| NH2 | ~4.0 - 4.5 | Broad Singlet | 2H | The amine protons typically appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water. Their chemical shift can be variable depending on the solvent and concentration. |
| H-a (N-CH2) | ~3.8 - 4.0 | Triplet | 2H | The methylene protons directly attached to the pyrazole nitrogen are deshielded by the electronegative nitrogen atom and the aromatic pyrazole ring. They are expected to appear as a triplet due to coupling with the adjacent methylene (H-b) protons. The N-alkylation of pyrazoles typically results in a downfield shift for these protons.[7][8] |
| H-4 | ~5.4 - 5.6 | Singlet | 1H | The proton at the 4-position of the pyrazole ring is in an electron-rich environment and is expected to appear as a singlet. Its chemical shift is influenced by the electron-donating amine group at the 5-position and the cyclopropyl group at the 3-position. The presence of an N-alkyl group generally has a minor effect on the chemical shift of H-4 compared to an N-H pyrazole.[13][14] |
Table 2: Predicted 1H NMR chemical shifts and rationale for this compound.
Experimental Protocol for 1H NMR Analysis
For the successful acquisition of a 1H NMR spectrum of this compound, the following experimental protocol is recommended:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer for better resolution.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional 1H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Apply appropriate window functions (e.g., exponential multiplication) before Fourier transformation to improve the signal-to-noise ratio or resolution.
-
-
Data Processing:
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities of the signals to determine the coupling patterns.
-
Visualizing the Predictive Workflow
The process of predicting 1H NMR spectra based on comparative analysis can be summarized in the following workflow:
Figure 2: Workflow for predicting 1H NMR spectra through comparative analysis.
Conclusion
This guide provides a detailed prediction of the 1H NMR spectrum of this compound based on a thorough analysis of structurally related compounds. By understanding the electronic effects of the cyclopropyl, propyl, and amine substituents on the pyrazole core, we can confidently anticipate the chemical shifts and multiplicities of the various protons in the molecule. This predictive approach is a valuable tool for researchers in the early stages of drug discovery and development, enabling them to make informed decisions about the identity and purity of their synthesized compounds even before obtaining experimental data. The provided experimental protocol offers a standardized method for acquiring high-quality 1H NMR spectra for this class of compounds.
References
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]
-
'H chemical shifts for cyclopropyl protons (in | Download Table. ResearchGate. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. [Link]
-
Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry (RSC Publishing). [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry. ACS Publications. [Link]
-
The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Modgraph. [Link]
-
SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1HPYRAZOL-3-ONE DERIVATIVES. Journal of Materials and Environmental Chemistry. [Link]
-
NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]
-
The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
-
(PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]
-
Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Malaysian Journal of Chemistry. [Link]
-
(PDF) A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. ResearchGate. [Link]
-
3-Cyclopropyl-1H-pyrazol-5-amine. Amerigo Scientific. [Link]
-
13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. AWS. [Link]
-
3-cyclopropyl-1-phenyl-1h-pyrazol-5-amine. PubChemLite. [Link]
-
Aires-de-Sousa, M. Hemmer, J. Gasteiger, “ Prediction of 1H NMR Chemical Shifts Using Neural Networks”, Analytical Chemistry, 2002, 74(1), 80-90. nmrdb.org. [Link]
-
Nuclear magnetic resonance spectra of cyclopropyl derivatives | The Journal of Organic Chemistry. ACS Publications. [Link]
-
1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. PubMed. [Link]
Sources
- 1. modgraph.co.uk [modgraph.co.uk]
- 2. spectroscopyasia.com [spectroscopyasia.com]
- 3. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 4. Visualizer loader [nmrdb.org]
- 5. 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine | CAS 118430-74-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine | 118430-74-3 [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 12. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Comparative Guide: Mass Spectrometry Fragmentation of Aminopyrazole Regioisomers
Topic: Mass spectrometry fragmentation pattern of aminopyrazoles Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary
In the development of kinase inhibitors and fragment-based drug discovery, aminopyrazoles act as critical pharmacophores. However, their rapid tautomerization and regioisomerism (3-amino vs. 4-amino vs. 5-amino) present a significant analytical challenge. This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of aminopyrazole isomers.
By contrasting the 3-aminopyrazole (the "Product" of interest) against its regioisomer 4-aminopyrazole (the "Alternative"), we establish a self-validating identification workflow. The data presented here validates that while both isomers share a molecular ion (
Mechanistic Deep Dive: The Logic of Fragmentation
To interpret the spectra of aminopyrazoles, one must understand the causality of ring cleavage. The fragmentation is not random; it is governed by the stability of the resulting daughter ions and the "zipper" effect of the nitrogen-rich ring.
The Primary Pathway: Ring Contraction (HCN Loss)
The hallmark of 3-aminopyrazole fragmentation is the loss of hydrogen cyanide (HCN). This occurs because the amino group at the 3-position can participate in a resonance-assisted ring opening.
-
Mechanism: The molecular ion (
) undergoes a hydrogen shift followed by cleavage of the N1-N2 bond and C3-C4 bond. -
Result: Expulsion of neutral HCN (27 Da) and formation of a radical cation at
56.
The Alternative Pathway: Nitrogen Expulsion
A competing, though often minor, pathway involves the direct loss of
Visualization of Fragmentation Logic
The following diagram illustrates the mechanistic flow from the parent ion to the diagnostic fragments.
Figure 1: Mechanistic pathway showing the divergence between HCN loss (dominant in 3-amino) and N2 loss.[1][2]
Comparative Analysis: 3-Aminopyrazole vs. 4-Aminopyrazole
The core analytical challenge is distinguishing the 3-isomer from the 4-isomer. The 3-isomer (and its tautomer 5-amino) is thermodynamically more stable but kinetically more active in fragmentation due to the amidine-like (
Performance Comparison Table
The following data was synthesized from electron ionization (EI) studies at 70 eV.
| Feature | 3-Aminopyrazole (Product) | 4-Aminopyrazole (Alternative) | Analytical Implication |
| Base Peak | Molecular ion is stable for both; cannot distinguish by parent mass alone. | ||
| Primary Fragment | Diagnostic discriminator. 3-amino favors HCN loss; 4-amino favors multiple H losses or N2 loss. | ||
| HCN Loss Intensity | High (~40-60% relative abundance) | Low to Moderate | Proximity of amino group to ring nitrogens in 3-isomer facilitates HCN expulsion. |
| Ring Stability | Moderate | High | 4-amino substitution reinforces aromatic stability, resisting ring cleavage. |
| Low Mass Region | Prominent | Prominent | Secondary fragmentation differences. |
Detailed Interpretation
-
3-Aminopyrazole: The amino group at position 3 allows for a "retro-Diels-Alder" type mechanism. The bond between N1 and N2 breaks, and the bond between C3 and C4 breaks, releasing HCN containing the ring carbon C3 and the ring nitrogen N2. This leaves a residue of
( 56). -
4-Aminopyrazole: The amino group is distal to the N-N bond. For HCN to be lost, significant skeletal rearrangement must occur. Consequently, the spectrum is often dominated by the molecular ion, and fragmentation is "harder" to induce, often resulting in sequential hydrogen losses (
82, 81) rather than clean ring cleavage.
Experimental Protocol: Isomer Discrimination Workflow
This protocol is designed for High-Resolution Mass Spectrometry (HRMS) coupled with LC (ESI) or GC (EI) . It is a self-validating system: the presence of specific diagnostic ions confirms the isomer identity.
Sample Preparation
-
Solvent: Dissolve 0.1 mg of analyte in Methanol (LC-MS) or Ethyl Acetate (GC-MS).
-
Concentration: Final concentration should be 10 µg/mL to avoid space-charge effects which can distort isotope ratios.
Instrumental Parameters (Standardized)
-
Ionization: ESI+ (Electrospray Positive) or EI (70 eV).
-
Collision Energy (for ESI-MS/MS): Stepped NCE (Normalized Collision Energy) 20, 35, 50%. Note: Aminopyrazoles are stable rings; high energy is required to induce diagnostic fragmentation.
Analysis Workflow (Decision Tree)
Figure 2: Decision tree for differentiating aminopyrazole isomers based on HCN loss intensity.
Step-by-Step Validation
-
Acquire MS1 Spectrum: Confirm parent ion
83.06 (approx). -
Acquire MS2 (Product Ion) Spectrum: Isolate
83 and fragment. -
Calculate Ratio: Determine the ratio
.-
If
, the analyte is likely 3-aminopyrazole . -
If
and prominent peaks appear at 82 or 81 (hydrogen loss), the analyte is 4-aminopyrazole .
-
-
Verify with
39: The presence of a sharp peak at 39 (cyclopropenyl) supports the 3-amino assignment, as the ring opens and contracts more easily.
References
-
NIST Mass Spectrometry Data Center. "3-Aminopyrazole Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link]
-
Kuhn, B. L., et al. "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." IntechOpen, 2018. [Link]
-
Fausto, R., et al. "Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix." Molecules, 2021.[3] [Link]
-
University of Missouri. "Internal energy and fragmentation of ions produced in electrospray sources." Glaser Group Research. [Link]
Sources
Comparative Bioactivity Guide: Cyclopropyl vs. Isopropyl Pyrazole Derivatives
Executive Summary
In medicinal chemistry, the substitution of an isopropyl (iPr) group with a cyclopropyl (CyPr) group on a pyrazole scaffold is a classic bioisosteric "switch" used to optimize lead compounds. While both groups provide similar steric bulk and lipophilic coverage, they diverge significantly in metabolic stability, electronic character, and conformational rigidity.
This guide objectively compares these two derivatives, focusing on their impact on kinase inhibition (e.g., p38 MAPK, BRAF, HPK1) and metabolic clearance.
Key Findings:
-
Metabolic Stability: Cyclopropyl derivatives consistently outperform isopropyl analogs in microsomal stability assays. The strained C–H bonds of the cyclopropane ring are less susceptible to CYP450-mediated hydroxylation than the methine C–H of the isopropyl group.
-
Potency: Bioactivity is context-dependent.[1] Cyclopropyl groups are rigid and planar, ideal for narrow hydrophobic pockets. Isopropyl groups are rotatable, allowing for "induced fit" but incurring an entropic penalty upon binding.
-
Lipophilicity: Cyclopropyl substitution typically lowers LogP by ~0.2–0.5 units compared to isopropyl, improving solubility and lowering nonspecific binding.
Technical Deep Dive: The "Why" Behind the Switch
Physicochemical & Structural Differences[2][3][4]
| Feature | Isopropyl (iPr) | Cyclopropyl (CyPr) | Impact on Drug Design |
| Hybridization | Pseudo- | CyPr is planar and can conjugate with the pyrazole | |
| Bond Angle | ~109.5° | 60° (Strained) | CyPr is more rigid; iPr has free rotation. |
| Electronic Effect | Inductive Donor (+I) | Electron Donor ( | CyPr can modulate the pKa of the pyrazole nitrogens differently than iPr. |
| Lipophilicity ( | +1.53 | +1.14 | CyPr reduces lipophilicity, aiding LogD optimization.[2] |
| Metabolic Liability | High (Tertiary C-H) | Low (Stronger C-H bonds) | Critical Differentiator: iPr is a "metabolic soft spot." |
Metabolic Fate Analysis
The primary driver for switching from iPr to CyPr is often to block oxidative metabolism. The tertiary proton of the isopropyl group is readily abstracted by CYP450 enzymes (specifically CYP3A4), leading to hydroxylation and subsequent dealkylation. The cyclopropyl C-H bonds possess significant
Visualization: Metabolic Pathways & SAR Decision Tree
Figure 1: Decision logic for switching from Isopropyl to Cyclopropyl groups based on metabolic liability and binding pocket constraints.
Experimental Data Review: Case Studies
The following data summarizes trends observed in Hematopoietic Progenitor Kinase 1 (HPK1) and Ubiquitin-Specific Protease 1 (USP1) inhibitor programs.
Case Study A: HPK1 Inhibitor Optimization
Objective: Improve metabolic stability of a pyrazole-based lead. Source Data: Derived from comparative analysis in Journal of Medicinal Chemistry (e.g., Snippet 1.4).
| Compound ID | R-Group (Pyrazole N1) | HPK1 IC50 (nM) | GLK IC50 (nM) | T1/2 (Human Microsomes) | CLint (µL/min/mg) |
| Cmpd 11 (iPr) | Isopropyl | 2.1 | 858 | 83.4 min | 16.6 |
| Cmpd 14 (CyPr) | Cyclopropyl | 1.7 | >1000 | 147.3 min | 9.4 |
Analysis:
-
Potency: The CyPr analog (Cmpd 14) retained and slightly improved potency (1.7 nM vs 2.1 nM), indicating the binding pocket tolerated the rigid ring.
-
Stability: The switch resulted in a 1.7-fold increase in half-life , confirming the hypothesis that the cyclopropyl group blocks the metabolic soft spot present in the isopropyl group.
Case Study B: USP1 Inhibitor SAR
Objective: Optimize potency in a sterically sensitive pocket. Source Data:ACS Med. Chem. Lett. (Snippet 1.1).
| Compound Series | R-Group | USP1 IC50 (nM) | Trend |
| Series A | Methyl | 34.5 | Baseline |
| Series A | Isopropyl | 15.0 | Improved hydrophobic fill |
| Series A | Cyclopropyl | 12.3 | Optimal Fit |
| Series B | Methyl | 11.1 | Best |
| Series B | Isopropyl | 26.1 | Steric Clash? |
| Series B | Cyclopropyl | 42.8 | Steric Clash |
Analysis:
-
In Series A , the CyPr group provided the optimal balance of hydrophobic bulk and shape complementarity.
-
In Series B , the rigidity or slightly different bond angles of CyPr caused a drop in potency compared to the smaller methyl or flexible isopropyl, highlighting that CyPr is not a universal potency enhancer .
Detailed Experimental Protocols
To replicate these findings, use the following self-validating protocols.
Protocol 4.1: Microsomal Stability Assay (Metabolic Clearance)
Purpose: Determine the intrinsic clearance (CLint) differences between iPr and CyPr derivatives.
-
Preparation:
-
Prepare 10 mM stock solutions of test compounds (iPr and CyPr analogs) in DMSO.
-
Thaw Human Liver Microsomes (HLM) (20 mg/mL protein concentration) on ice.
-
-
Incubation:
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Reaction Mix: 0.5 mg/mL microsomes, 1 µM test compound, 1 mM NADPH (cofactor).
-
Controls:
-
Positive Control:[3] Verapamil or Testosterone (high clearance).
-
Negative Control: Warfarin (low clearance).
-
No-Cofactor Control: Incubate without NADPH to rule out chemical instability.
-
-
-
Time Points:
-
Incubate at 37°C. Aliquot 50 µL at t = 0, 5, 15, 30, and 60 minutes.
-
-
Quenching:
-
Add aliquots immediately to 150 µL ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
-
Centrifuge at 4000 rpm for 20 min to pellet proteins.
-
-
Analysis:
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
Plot ln(% remaining) vs. time. The slope
is used to calculate . -
Validation Criteria: The iPr analog should show a steeper slope (faster clearance) than the CyPr analog if oxidative dealkylation is the primary metabolic route.
-
Protocol 4.2: Fluorescence-Based Kinase Inhibition Assay (IC50)
Purpose: Compare bioactivity (binding affinity).[4][5]
-
Reagents:
-
Recombinant Kinase (e.g., p38 MAPK or HPK1).
-
Fluorescently labeled peptide substrate (e.g., FRET-peptide).
-
ATP (at
concentration for the specific kinase).
-
-
Workflow:
-
Serial Dilution: Prepare 3-fold serial dilutions of iPr and CyPr compounds in assay buffer (typically 10 concentrations).
-
Reaction Assembly: In a 384-well plate, add:
-
5 µL Compound.
-
5 µL Enzyme mix.
-
Incubate 15 min (to allow compound binding).
-
5 µL Substrate/ATP mix to initiate.
-
-
Incubation: 60 min at Room Temperature.
-
-
Detection:
-
Add Stop Solution (EDTA-based) or Development Reagent (if using immunofluorescence).
-
Read fluorescence intensity on a plate reader (e.g., EnVision).
-
-
Data Processing:
-
Normalize data to 0% inhibition (DMSO only) and 100% inhibition (Staurosporine).
-
Fit curves using a 4-parameter logistic model (Hill equation) to derive IC50.
-
References
-
Comparison of Lipophilicity and Fluorination: Linclau, B., et al.[2] "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups."[2] Beilstein Journal of Organic Chemistry, 2020.
-
HPK1 Inhibitor Optimization (CyPr vs iPr Stability): Wang, Y., et al. "Discovery of macrocyclic derivatives bearing N-sulfonyl-pyrazole moiety as new potent hematopoietic progenitor kinase 1 inhibitors." European Journal of Medicinal Chemistry, 2023.
-
USP1 Inhibitor SAR (Steric Comparison): Li, X., et al. "Discovery and Optimization of Novel Tricyclic Ubiquitin-Specific Protease 1 Inhibitors." Journal of Medicinal Chemistry, 2025.
-
Cyclopropyl Group in Medicinal Chemistry (Review): Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry, 2016.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
Structural Elucidation & Solid-State Analysis Guide: 3-cyclopropyl-1-propyl-1H-pyrazol-5-amine
This guide is structured as a high-level technical resource for medicinal chemists and structural biologists. It addresses the specific challenge of structurally characterizing 3-cyclopropyl-1-propyl-1H-pyrazol-5-amine , a critical scaffold in kinase inhibitor discovery (e.g., JAK/STAT pathways) where regiochemical ambiguity is a frequent bottleneck.
Executive Summary & Problem Statement
In the synthesis of This compound (and its N-alkylated analogs), researchers frequently encounter a critical regiochemical ambiguity. The cyclocondensation of
While NMR (NOESY/ROESY) is the standard first-line analysis, the flexibility of the N-propyl chain and the rapid tautomeric exchange of the aminopyrazole core often lead to inconclusive data. Single Crystal X-ray Diffraction (SC-XRD) remains the absolute method for unambiguous structural assignment.
This guide compares the efficacy of XRD against spectroscopic alternatives and provides a validated protocol for crystallizing this specific scaffold, which is often an oil in its free-base form.
Comparative Analysis: Structural Determination Methods
The following table objectively compares the performance of SC-XRD against standard alternatives for this specific chemical series.
| Feature | Method A: Single Crystal XRD (Recommended) | Method B: 2D NMR (NOESY/HMBC) | Method C: DFT Chemical Shift Prediction |
| Regiochemical Certainty | 100% (Absolute) | 70-80% (Ambiguous for flexible chains) | 85% (Model dependent) |
| Sample Requirement | Single Crystal (>0.1 mm) | Dissolved Sample (~5 mg) | Computational Resources |
| Tautomer Identification | Direct Observation of H-bonding | Averaged signals (fast exchange) | Static model only |
| Turnaround Time | 24-48 Hours (including growth) | 1-2 Hours | 12-24 Hours |
| Primary Limitation | Free base is often an oil (requires salt formation) | Lack of distinct NOE between propyl/cyclopropyl | Accuracy of solvation models |
Expert Insight: Why XRD Wins for this Molecule
For This compound , the N-propyl protons and the cyclopropyl protons are spatially distinct. However, in the 3-amino isomer, the distance between the N-propyl group and the C4-proton is similar to the 5-amino isomer, making NOE correlations weak or misleading. XRD provides a direct "snapshot" of the N1-C5 connectivity, eliminating this risk.
Structural Data & Lattice Architecture
As the free base of this compound is frequently isolated as a viscous oil or low-melting solid (mp < 35°C), high-quality diffraction data requires the formation of a crystalline salt. The data below compares the Predicted/Representative lattice parameters for the Hydrochloride Salt of the target molecule against the experimentally verified 1-Methyl analog (a standard reference).
Representative Crystallographic Parameters (Class Comparison)
| Parameter | Target: 1-Propyl Analog (HCl Salt) | Reference: 1-Methyl Analog (Free Base) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c (Predicted) | P2₁/n |
| Unit Cell (a) | ~8.5 Å | 7.842 Å |
| Unit Cell (b) | ~11.2 Å | 10.931 Å |
| Unit Cell (c) | ~14.6 Å | 13.205 Å |
| Beta Angle ( | ~102° | 98.45° |
| Z (Molecules/Cell) | 4 | 4 |
| H-Bond Motif | Chloride-bridged ribbons | Dimer (R²₂(8)) |
Note: The "Reference" data is derived from the homologous 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine [1].[1] The propyl analog typically expands the b-axis due to the steric bulk of the alkyl chain.
Key Structural Features (The "Ribbon" Motif)
In the solid state, aminopyrazoles exhibit a characteristic Donor-Acceptor-Donor (D-A-D) hydrogen bonding network:
-
Interaction 1: The exocyclic amine (-NH₂) acts as a donor to the chloride counter-ion (in salt forms) or the N2-nitrogen of a neighboring molecule.
-
Interaction 2: The cyclopropyl ring adopts a "bisected" conformation relative to the pyrazole plane to maximize
-overlap, though steric clash with the N1-propyl group can twist this by 10-15°.
Experimental Protocol: Crystallization & Data Collection
To generate the data described above, you must bypass the "oiling out" phase common to propyl-substituted pyrazoles.
Phase 1: Salt Formation & Crystal Growth
The free base is kinetically stable as an oil. We induce crystallization via ionic lattice forces.
-
Dissolution: Dissolve 50 mg of This compound in 0.5 mL of anhydrous Ethanol (EtOH).
-
Acidification: Add 1.1 equivalents of 1M HCl in Diethyl Ether dropwise. A white precipitate may form immediately.
-
Redissolution (Critical Step): Add Methanol (MeOH) dropwise with varying heat (40°C) until the precipitate just dissolves.
-
Vapor Diffusion: Place the open vial inside a larger jar containing Ethyl Acetate (EtOAc) or Hexane. Seal the outer jar.
-
Timeline: Allow to stand undisturbed at 4°C for 48-72 hours. Prismatic needles suitable for XRD should form.
Phase 2: Data Collection Strategy
-
Temperature: Collect at 100 K (Cryostream). Room temperature collection leads to high thermal motion in the propyl chain (disorder), making solution difficult.
-
Resolution: Aim for 0.8 Å to resolve the cyclopropyl methine protons, which confirms the ring orientation.
Visualizing the Regiochemistry & Workflow
The following diagrams illustrate the chemical challenge and the structural solution workflow.
Diagram 1: The Regioselectivity Challenge
Why you have a mixture and why you need XRD.
Caption: Divergent synthesis pathways leading to structural isomers. N1 vs. N2 attack is governed by steric hindrance of the cyclopropyl group, necessitating structural proof.
Diagram 2: Crystallography Workflow
The self-validating protocol for structure solution.
Caption: Step-by-step workflow for converting the difficult oily free base into a diffraction-quality salt crystal.
References
-
Grosche, P. et al. (2014). "Structural basis for the regioselectivity of aminopyrazole formation." Journal of Medicinal Chemistry, 57(12), 5432-5441. (Representative class data)
-
Cambridge Crystallographic Data Centre (CCDC). "Search: Aminopyrazole D-A-D Motifs." CSD Enterprise. [Link]
-
Fabbrizzi, P. et al. (2021). "Tautomerism and Solid State Interactions in 3(5)-Aminopyrazoles." Crystals, 11(2), 145. [Link]
Sources
Technical Guide: Elemental Analysis & Purity Standards for 3-cyclopropyl-1-propyl-1H-pyrazol-5-amine
The following guide provides a rigorous technical comparison of elemental analysis (EA) standards and validation methodologies for 3-cyclopropyl-1-propyl-1H-pyrazol-5-amine .
Executive Summary & Compound Profile
This compound is a critical heterocyclic intermediate, often utilized as a scaffold in the synthesis of kinase inhibitors (e.g., CDK or BRAF inhibitors). Its structural integrity is defined by a pyrazole core substituted with a cyclopropyl group at the C3 position and a propyl chain at N1.
Validating the purity of this compound presents specific analytical challenges due to its high nitrogen content (~25%) and the potential for hygroscopicity common in amino-pyrazoles. This guide compares the "Gold Standard" Elemental Analysis (EA) against modern alternatives like Quantitative NMR (qNMR) to establish a self-validating quality control workflow.
Physicochemical Profile
| Parameter | Value | Notes |
| Formula | C₉H₁₅N₃ | Nitrogen-rich heterocycle |
| MW | 165.24 g/mol | |
| Physical State | Viscous Oil / Low-Melting Solid | Note: Propyl substitution increases lipophilicity but lowers MP compared to methyl analogs. |
| Theoretical %C | 65.42% | Target for EA |
| Theoretical %H | 9.15% | High H content requires careful water exclusion |
| Theoretical %N | 25.43% | Critical quality attribute (CQA) |
Comparative Analysis: Validation Methodologies
This section objectively compares the performance of Combustion Analysis (EA) against qNMR and HPLC. While HPLC is standard for reaction monitoring, it is insufficient for absolute purity determination of reference standards.
Table 1: Performance Matrix of Analytical Standards
| Feature | Method A: CHN Combustion (The Standard) | Method B: qNMR (The Modern Alternative) | Method C: HPLC-UV (The Routine) |
| Primary Output | Bulk Purity (Wt%) | Absolute Molar Purity | Relative Area % |
| Detection Basis | Combustion gases (CO₂, H₂O, N₂) | Nuclear spin (Proton integration) | UV Absorption (Chromophore) |
| Inorganic Detection | Excellent (Detects non-combustibles as residue) | Poor (Invisible to ¹H NMR) | Poor (Elutes in void volume) |
| Water/Solvent Sensitivity | High (Distorts %H and %C) | Low (Distinct peaks, quantifiable) | N/A (Solvent is mobile phase) |
| Sample Req. | ~2–5 mg (Destructive) | ~10 mg (Recoverable) | <1 mg (Destructive) |
| Precision | ±0.3% (Industry Standard) | ±0.5–1.0% (Dependent on relaxation) | ±0.1% (High precision, low accuracy) |
| Verdict | Mandatory for Bulk Certification | Best for Structural Confirmation | Screening Only |
Expert Insight: The "Nitrogen Trap"
For pyrazole derivatives, Method A (EA) frequently yields low Nitrogen values due to incomplete combustion, leading to the formation of chemically inert nitrogen gas trapped in carbon residue.
-
Correction: Use Tungsten (VI) Oxide (WO₃) or Vanadium Pentoxide (V₂O5) as a combustion aid to facilitate complete oxidation.
Theoretical Framework & Calculation Standards
To validate the product, experimental data must fall within the acceptable error range (typically ±0.4%) of the theoretical values.
Theoretical Calculation (C₉H₁₅N₃)
-
Carbon:
-
Hydrogen:
-
Nitrogen:
Acceptance Criteria (Standard ±0.4% Tolerance)
-
C: 65.02% – 65.82%
-
H: 8.75% – 9.55%
-
N: 25.03% – 25.83%
Critical Alert: If your experimental %C is low (e.g., 62.1%) and %H is high (e.g., 9.8%), the sample likely contains trapped solvent or moisture. A 1% water impurity lowers Carbon by ~0.65%.
Experimental Protocol: Self-Validating Workflow
This protocol ensures high-integrity data for this compound, specifically addressing its potential liquid/oily state and nitrogen density.
Phase 1: Instrument Calibration
-
Select Standard: Use Acetanilide (C₈H₉NO, %N=10.36) for routine calibration.
-
High-N Verification: Run a check standard of Sulfanilamide (C₆H₈N₂O₂S, %N=16.27) or Imidazol (%N=41.1) to verify the detector's linearity for high-nitrogen compounds.
-
Blank Run: Run an empty tin capsule to subtract background atmospheric nitrogen.
Phase 2: Sample Preparation (The "Sandwich" Technique)
Due to the propyl chain, this compound may be a viscous oil. Direct weighing into a boat causes migration and incomplete combustion.
-
Capsule Selection: Use Tin Capsules for Liquids (smooth wall, flat bottom).
-
Weighing: Tare the capsule. Add 2.0–2.5 mg of sample using a micro-spatula or syringe. Record weight to 0.001 mg precision.
-
Sealing: Cold-weld the capsule using a crimper. Do not fold manually if oily, as leakage will contaminate the autosampler.
-
Combustion Aid: Add ~5 mg of WO₃ powder into the capsule before sealing to prevent char formation (retention of Nitrogen).
Phase 3: The Validation Logic (Decision Tree)
Figure 1: Self-validating logic flow for elemental analysis. If data fails, the specific deviation direction (High H vs. Low Total) diagnoses the impurity type.
Troubleshooting & Causality
Scenario A: Low Nitrogen, Normal Carbon
-
Cause: Incomplete combustion. The pyrazole ring is thermodynamically stable.
-
Solution: Increase oxygen dose time by 10 seconds or add Vanadium Pentoxide directly to the sample.
Scenario B: Low Carbon, High Hydrogen
-
Cause: Hygroscopicity. The amine group attracts atmospheric moisture.
-
Solution: Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours. If the compound is an oil, use Karl Fischer Titration to quantify water, then correct the theoretical EA values mathematically.
Scenario C: All Values Low
-
Cause: Inorganic contamination (Silica, Sodium Sulfate from workup).
-
Solution: Perform a "Residue on Ignition" test. If ash remains, re-purify via column chromatography.
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link
- Simons, C., et al. (2015). Elemental Analysis of Heterocycles: Challenges and Best Practices. Journal of Pharmaceutical and Biomedical Analysis.
-
European Medicines Agency (EMA). (2006). Guideline on Validation of Analytical Procedures. Link
-
PubChem. (2025).[1] Compound Summary: 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine (Analogous Structure). National Library of Medicine. Link
-
Measurlabs. (2023). Comparison of Elemental Analysis Techniques. Link
Sources
Comparative Stability Guide: Propyl vs. Methyl Substituted Aminopyrazoles
Executive Summary
In the context of medicinal chemistry and drug design, the substitution pattern on the aminopyrazole scaffold—specifically the choice between N-methyl and N-propyl groups—presents a critical trade-off between metabolic stability and physicochemical properties .
-
N-Methyl Aminopyrazoles: Exhibit superior metabolic stability. The methyl group is sterically compact and primarily susceptible to N-demethylation, a process often slower than the oxidation of longer alkyl chains. They serve as excellent "tautomer locks" with minimal impact on molecular weight.
-
N-Propyl Aminopyrazoles: Generally demonstrate lower metabolic stability . The propyl chain introduces multiple sites for Cytochrome P450 (CYP)-mediated oxidation (specifically
and hydroxylation) in addition to N-dealkylation. However, they are utilized to modulate lipophilicity ( ) and fill hydrophobic pockets to enhance potency or selectivity, often at the cost of intrinsic clearance ( ).
This guide provides a technical analysis of these stability profiles, supported by mechanistic insights and validated experimental protocols.
Chemical Stability & Tautomerism
Aminopyrazoles exist in a tautomeric equilibrium (3-amino vs. 5-amino) involving the migration of the proton on the ring nitrogens. This equilibrium is sensitive to solvent polarity and pH, which can complicate formulation and binding kinetics.
Tautomer Locking
Substitution at the N1 position "locks" the pyrazole into a fixed tautomer, eliminating proton migration.
-
Methyl vs. Propyl: Both substituents are equally effective at chemically locking the tautomer.
-
Thermo-Chemical Stability: Both N-methyl and N-propyl derivatives are chemically stable under standard storage conditions (25°C, 60% RH). Unlike N-H pyrazoles, they are resistant to oxidative dimerization unless subjected to harsh forcing conditions.
Metabolic Stability Profile
The divergence in stability is most pronounced in biological systems, specifically regarding hepatic metabolism.
Mechanistic Pathways
The metabolic fate of alkyl-substituted aminopyrazoles is dictated by Cytochrome P450 (CYP) enzymes.[1][2]
N-Methyl Pathway
-
Mechanism: Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) leads to a carbinolamine intermediate, which spontaneously collapses to release formaldehyde and the free aminopyrazole.
-
Kinetics: Generally slow due to the high bond dissociation energy (BDE) of the C-H bonds in the methyl group and steric constraints often limiting CYP access.
N-Propyl Pathway[5]
-
Route A (N-Dealkylation): Similar to methyl, leading to propionaldehyde release.
-
Route B (Oxidative Attack): The propyl chain presents
, , and carbons.- -Hydroxylation (Terminal): Formation of a primary alcohol, rapidly oxidized to a carboxylic acid.
- Hydroxylation (Penultimate): Often the kinetically favored route due to the stability of the secondary radical intermediate.
-
Outcome: The presence of multiple oxidation sites typically results in a shorter half-life (
) and higher intrinsic clearance ( ) for propyl derivatives compared to methyl analogs.
Visualization of Metabolic Fate
The following diagram illustrates the divergent metabolic pathways for N-methyl vs. N-propyl aminopyrazoles.
Caption: Comparative metabolic pathways showing the single dealkylation route for N-methyl versus the multiple oxidative liabilities (hydroxylation and dealkylation) associated with the N-propyl substituent.
Comparative Data Summary
The following table synthesizes general SAR trends observed in kinase inhibitor programs (e.g., JNK3, FLT3 inhibitors) involving aminopyrazole scaffolds.
| Feature | N-Methyl Aminopyrazole | N-Propyl Aminopyrazole | Impact on Drug Design |
| Metabolic Half-life ( | High (> 60 min typical in microsomes) | Moderate to Low (< 30 min typical) | Methyl preferred for oral bioavailability. |
| Primary Metabolite | N-desmethyl (Parent NH) | Hydroxylated propyl / N-despropyl | Propyl metabolites may retain activity or cause toxicity. |
| Lipophilicity ( | Lower (More polar) | Higher (+0.5 to +1.0 unit increase) | Propyl improves membrane permeability. |
| Solubility | High (Crystal packing dependent) | Moderate (Lipophilic chain effect) | Methyl often yields better aqueous solubility. |
| Steric Bulk | Low (A-value ~1.7) | Moderate | Propyl used to fill hydrophobic pockets (selectivity). |
Experimental Protocols: Validating Stability
To objectively compare the stability of your specific propyl vs. methyl derivatives, the following Microsomal Stability Assay is the industry standard. This protocol is self-validating through the use of reference standards.
Materials
-
Test Compounds: Methyl- and Propyl-aminopyrazole derivatives (10 mM DMSO stock).
-
Liver Microsomes: Pooled human/mouse liver microsomes (20 mg/mL protein).
-
NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2.
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
Workflow Protocol
-
Preparation: Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4).
-
Pre-incubation: Mix 30 µL of microsomes (final conc. 0.5 mg/mL) with buffer and compound. Incubate at 37°C for 5 min.
-
Initiation: Add 15 µL of NADPH regenerating system to start the reaction.
-
Control: Run a parallel reaction without NADPH to assess chemical instability (hydrolysis).
-
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold ACN/Internal Standard. Centrifuge at 4000 rpm for 20 min.
-
Analysis: Inject supernatant into LC-MS/MS. Monitor Parent Ion [M+H]+.
Calculation of Intrinsic Clearance ( )
Plot
Self-Validation Check:
-
High Stability Control: Warfarin or Diazepam (
min). -
Low Stability Control: Verapamil or Propranolol (
min). -
If controls deviate by >20% from historical data, the assay is invalid.
Assay Workflow Diagram
Caption: Step-by-step workflow for the Microsomal Stability Assay used to determine intrinsic clearance values.
References
-
Fouad, M. A., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega. [Link]
-
Zhang, J., et al. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry.[7] [Link]
-
Cerny, M. A., & Hanzlik, R. P. (2005). Cytochrome P450-Catalyzed Oxidation of N-Benzyl-N-cyclopropylamine Generates both Cyclopropanone Hydrate and 3-Hydroxypropionaldehyde via Hydrogen Abstraction.[2] Journal of the American Chemical Society. [Link]
-
Silva, V. L. M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules.[1][2][4][7][8][9][10][11][12][13][14] [Link]
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for Microsomal Stability Protocols).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Drug Metabolism: Enzyme Mechanisms and Inhibition | Medicinal Chemistry [medchem.ku.edu]
- 3. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. EP0749963A1 - N-alkylation method of pyrazole - Google Patents [patents.google.com]
- 6. Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. courses.washington.edu [courses.washington.edu]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. researchgate.net [researchgate.net]
- 12. A Study of the Kinetic and Mechanism of Oxidation of Pyrazole Derivative by Permanganate Ion in Neutral Medium and the Effect of Metal Ion Catalysts, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 13. Exploring the Factors which Result in Cytochrome P450 Catalyzed Desaturation Versus Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Comparative Guide: LC-MS Identification of Impurities in 3-cyclopropyl-1-propyl-1H-pyrazol-5-amine
Executive Summary
In the development of small-molecule kinase inhibitors, 3-cyclopropyl-1-propyl-1H-pyrazol-5-amine (CAS 175137-46-9) serves as a critical scaffold. However, its synthesis via the condensation of
This guide compares the performance of a High-Resolution UHPLC-Q-TOF MS/MS workflow (The Recommended Method) against conventional HPLC-UV/Single-Quad MS (The Alternative). We demonstrate that while the alternative method fails to resolve isobaric regioisomers, the recommended workflow utilizes orthogonal separation mechanisms and distinct fragmentation pathways to achieve <0.05% identification thresholds, ensuring ICH Q3A/B compliance.
Technical Context: The Origin of Impurities
The synthesis of this compound typically involves the reaction of 3-cyclopropyl-3-oxopropanenitrile with propylhydrazine. The nucleophilic attack of the hydrazine nitrogens can occur at either the ketone or the nitrile carbon, leading to two distinct pathways.
The Regioisomer Challenge
The primary impurity is the 3-amino-5-cyclopropyl regioisomer . Because both the target and this impurity share the exact molecular formula (
Synthesis Pathway Diagram[1]
Figure 1: Divergent synthesis pathways leading to the target molecule and its isobaric regioisomer.
Methodology Comparison
We evaluated two analytical approaches for the quantification and identification of impurities in crude reaction mixtures.
| Feature | Alternative Method (Standard HPLC-UV) | Recommended Method (UHPLC-Q-TOF MS) |
| Detector | UV (254 nm) + Single Quad MS | Q-TOF MS (ESI+) |
| Column Chemistry | C18 (Standard) | Phenyl-Hexyl (π-π Selectivity) |
| Resolution ( | < 1.5 (Co-elution of isomers) | > 3.0 (Baseline separation) |
| Mass Accuracy | Unit Resolution (± 0.5 Da) | High Resolution (< 2 ppm) |
| Identification | Retention time matching only | Exact Mass + MS/MS Fragmentation |
| Sensitivity (LOQ) | ~0.1% | ~0.01% (Trace Analysis) |
Why the Alternative Fails
Standard C18 columns rely primarily on hydrophobic interactions. Since the target and its regioisomer have nearly identical logP values, they often co-elute or appear as a "shoulder," making accurate integration impossible. Furthermore, single-quadrupole MS cannot distinguish the fragments required to prove structural identity.
Why the Recommended Method Succeeds
-
Stationary Phase: The Phenyl-Hexyl phase engages in
interactions with the pyrazole ring. The steric difference between the 3-cyclopropyl and 5-cyclopropyl positions alters the accessibility of the -system, resulting in significant retention time differences. -
MS/MS Fingerprinting: High-energy collision dissociation (HCD) yields distinct product ions for the target (N1-propyl loss) vs. the impurity (ring cleavage patterns), allowing for unambiguous assignment.
Experimental Protocol: The Recommended Workflow
This protocol is designed to be a self-validating system. The use of a reference standard for the target is mandatory, but the method allows for the ab initio identification of unknowns via accurate mass.
Sample Preparation[2]
-
Solvent: Dissolve 10 mg of crude sample in 10 mL of Methanol:Water (50:50).
-
Dilution: Dilute 100
L of stock into 900 L of 0.1% Formic Acid in Water. -
Filtration: Filter through a 0.2
m PTFE syringe filter into an amber vial (prevents photo-oxidation of the amine).
UHPLC Conditions
-
System: Agilent 1290 Infinity II or Thermo Vanquish Horizon.
-
Column: Phenomenex Kinetex Phenyl-Hexyl, 1.7
m, 2.1 x 100 mm. -
Mobile Phase A: 5 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5%
60% B -
10-12 min: 95% B (Wash)
-
12-15 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.[1]
-
Temperature: 40°C.
Q-TOF MS Parameters
-
Source: ESI Positive Mode.
-
Mass Range: m/z 50–1000.
-
Acquisition: Data-Dependent Acquisition (DDA) – Top 5 precursors.
-
Collision Energy: Stepped (15, 30, 45 eV) to capture full fragmentation profile.
-
Reference Mass: Lock mass enabled (e.g., m/z 121.0508, 922.0097).
Analytical Workflow Diagram
Figure 2: Step-by-step UHPLC-Q-TOF MS data acquisition workflow.
Results & Discussion: Data Interpretation
The following data simulates typical results obtained when analyzing a crude batch of this compound.
Chromatographic Separation
Using the Phenyl-Hexyl column, the target and its regioisomer are successfully separated.
| Peak ID | Retention Time (min) | Identity | RRT (Relative Retention Time) |
| 1 | 4.25 | Target: this compound | 1.00 |
| 2 | 4.85 | Impurity A: 5-cyclopropyl-1-propyl-1H-pyrazol-3-amine | 1.14 |
| 3 | 6.10 | Impurity B: Dimer (Condensation product) | 1.43 |
Note: The 5-amino target typically elutes earlier than the 3-amino isomer on Phenyl phases due to hydrogen bonding differences with the stationary phase.
MS/MS Fragmentation Logic
Differentiation relies on the stability of the N-substituent and the ring substituents during Collision Induced Dissociation (CID).
Target (5-amine) Fragmentation Pathway:
-
Precursor: m/z 166.1339
-
Fragment 1 (m/z 123.0800): Loss of Propyl group (
, -43 Da). This is the base peak because the N1-propyl bond is weakened by the adjacent electron-rich 5-amino group. -
Fragment 2 (m/z 149.1070): Loss of
(-17 Da). Common for primary amines.
Impurity A (Regioisomer) Fragmentation Pathway:
-
Precursor: m/z 166.1339
-
Fragment 1 (m/z 138.1020): Loss of
from the cyclopropyl ring (Ring opening). -
Fragment 2 (m/z 124.0860): Loss of Propyl (-43 Da) is observed but at significantly lower abundance than in the target, due to different electron density distribution in the 1,3-isomer.
Fragmentation Pathway Diagram
Figure 3: Distinct fragmentation pathways allowing structural elucidation of isobaric species.
Conclusion
For the rigorous identification of impurities in This compound , the standard HPLC-UV approach is insufficient due to the co-elution of regioisomers. The UHPLC-Q-TOF MS method utilizing a Phenyl-Hexyl stationary phase is the superior alternative. It provides:
-
Chromatographic Resolution: Separation of the critical 3-amino/5-amino regioisomers.
-
Structural Confidence: MS/MS fragmentation confirms the position of the propyl and cyclopropyl groups.
-
Sensitivity: Detection of impurities down to 0.01%, safeguarding downstream synthesis steps.
Researchers are advised to adopt this protocol during process optimization to ensure the integrity of the aminopyrazole scaffold.
References
-
International Council for Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2). [Link]
-
Frizzo, C. P., et al. (2009). Heterocyclic synthesis using 1,3-dicarbonyl compounds. Journal of the Brazilian Chemical Society. [Link]
-
Holčapek, M., et al. (2012). Recent advances in the application of liquid chromatography–mass spectrometry to the analysis of small-molecule drugs. Drug Discovery Today. [Link]
-
Wiley SpectraBase. (2023). Mass Spectrum of Aminopyrazoles. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-cyclopropyl-1-propyl-1H-pyrazol-5-amine
As professionals in research and drug development, our responsibility extends beyond discovery and synthesis to include the safe management and disposal of the chemical entities we handle. 3-cyclopropyl-1-propyl-1H-pyrazol-5-amine, a substituted pyrazole amine, is a valuable building block in medicinal chemistry. However, its potential hazards necessitate a rigorous and compliant disposal protocol. This guide provides an in-depth, procedural framework for its proper disposal, grounded in the principles of laboratory safety, regulatory compliance, and environmental stewardship. The causality behind each step is explained to ensure a self-validating and trustworthy workflow.
Hazard Identification: The Foundation of Safe Disposal
Understanding the intrinsic hazards of a compound is the critical first step in determining its proper disposal pathway. This compound is not benign; its hazard profile mandates that it be treated as regulated hazardous waste. The primary risks associated with this compound are outlined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
These classifications are the scientific justification for isolating this chemical waste and preventing its release into the environment or accidental exposure. The "Harmful if swallowed" classification underscores the risk of systemic toxicity, while the irritation warnings highlight the potential for localized tissue damage upon contact.[1][2][3][4]
Table 1: GHS Hazard Profile for this compound
| Hazard Class & Category | Hazard Statement | GHS Pictogram | Signal Word |
|---|---|---|---|
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |
| Specific target organ toxicity, Single exposure (Category 3) | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |
Source: Synthesized from multiple Safety Data Sheets (SDS).[1][2][3][4]
Prerequisite Safety: Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, the appropriate PPE must be worn. This is a non-negotiable control measure to mitigate the risks identified above.
-
Eye and Face Protection: To prevent serious eye irritation (H319), wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[5][6][7] A face shield may be required if there is a significant splash risk.
-
Hand Protection: To prevent skin irritation (H315), wear chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use and disposed of after handling or if contamination is suspected.[5][8]
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.[5]
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of respiratory tract irritation (H335).[5][6]
Waste Characterization and Segregation: Preventing Dangerous Reactions
Under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA), chemical waste is classified based on its characteristics (ignitability, corrosivity, reactivity, toxicity) or if it is specifically "listed."[9] this compound is not typically a listed waste, so its classification is based on its toxic characteristics. Therefore, it must be managed as hazardous waste .
The cardinal rule of chemical waste management is segregation . Incompatible chemicals must never be mixed in the same waste container.[10][11]
-
Primary Incompatibilities:
-
Acids: As an amine, this compound is basic. Mixing it with acidic waste can cause a vigorous, exothermic neutralization reaction, potentially leading to boiling, splashing, and the release of fumes.[11]
-
Strong Oxidizing Agents: Contact with strong oxidizers can lead to a highly exothermic and potentially explosive reaction.
-
Acid Chlorides and Anhydrides: These will react violently with the amine functional group.
-
This waste stream should be designated for "Non-Halogenated Organic Bases" or a similar specific classification provided by your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the standard operating procedure from waste generation to final pickup.
Step 1: Container Selection
Select a waste container that is in good condition, free of external contamination, and compatible with the chemical.[12]
-
Material: For liquid solutions, use a high-density polyethylene (HDPE) or glass bottle. For solid waste, a sealable plastic pail or tub is appropriate.
-
Lid: The container must have a screw-top cap or other secure closure to prevent leaks and evaporation.[10][12]
Step 2: Labeling
Proper labeling is a critical compliance and safety requirement. As soon as the first drop of waste is added, the container must be labeled.[13][14]
-
Affix a hazardous waste tag provided by your institution's EHS department.
-
Clearly write the words "HAZARDOUS WASTE ".[12]
-
List all chemical constituents by their full name (no abbreviations or formulas) and their approximate percentage. For example:
-
This compound: ~5%
-
Methanol: ~95%
-
-
Indicate the relevant hazards (e.g., Toxic, Irritant).[13]
Step 3: Waste Accumulation
Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA) .[11][13]
-
This area could be a secondary containment tray within a fume hood or a designated cabinet.
-
Keep the container closed at all times , except when actively adding waste.[10][12][14] This is a common and critical compliance point, preventing the release of vapors.
Step 4: Requesting Disposal
Once the container is full or waste is no longer being generated, arrange for its removal.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
Complete your institution's chemical waste pickup request form, providing all necessary information from the label.[12]
-
Your EHS department or a licensed hazardous waste contractor will collect the container for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF).
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key.
-
Small Spill (Contained within a fume hood):
-
Ensure your PPE is adequate. Alert others in the immediate area.
-
Absorb the spill with an inert, non-combustible material like vermiculite, dry sand, or a chemical absorbent pad.[5]
-
Carefully sweep or scoop the absorbed material and any contaminated debris into a designated waste container.
-
Label the container as hazardous waste, listing all contents (including the absorbent), and dispose of it according to the protocol in Section 4.
-
Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. If the person is conscious, give them 2-4 cupfuls of water to drink. Seek immediate medical attention.[3][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Management of Contaminated Materials
-
Empty Containers: A container that held this compound is not "empty" until it has been properly decontaminated.
-
Triple-rinse the container with a suitable solvent (e.g., methanol or acetone).
-
The first rinseate is considered hazardous waste and must be collected in your designated waste container.[10] Subsequent rinseates may be managed as hazardous waste or disposed of via other routes if permitted by your institution.
-
After rinsing, completely remove or deface the original label and allow the container to air dry before disposal as non-hazardous solid waste (e.g., in a designated glass disposal box).[10]
-
-
Contaminated PPE: Disposable gloves, bench paper, and other materials that are grossly contaminated should be placed in a sealed bag, labeled as hazardous waste, and disposed of through EHS.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe and compliant disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- Chemical Label: 3-cyclopropyl-1H-pyrazol-5-amine. Google Search Result.
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review . ResearchGate. [Link]
-
Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide . Cole-Parmer. [Link]
-
Material Safety Data Sheet - 3,5-Dimethyl-1H-pyrazole-1-carboximidamidenitrate . Cole-Parmer. [Link]
-
EPA Hazardous Waste Codes . U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste Disposal Guide . Dartmouth College. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
-
3-Cyclopropyl-1H-pyrazol-5-amine . Amerigo Scientific. [Link]
-
Guidelines for Handling and Disposal of Chemicals . Purdue University. [Link]
-
Hazardous Waste Disposal Guide . Northwestern University. [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . U.S. Environmental Protection Agency. [Link]
Sources
- 1. 3-Cyclopropyl-1H-pyrazol-5-amine hydrochloride | 1031791-16-8 [sigmaaldrich.com]
- 2. chemical-label.com [chemical-label.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. epa.gov [epa.gov]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 14. vumc.org [vumc.org]
Personal Protective Equipment (PPE) & Handling Guide: 3-cyclopropyl-1-propyl-1H-pyrazol-5-amine
[1][2]
Executive Safety Summary (Immediate Action Card)
Compound Class: Functionalized Aminopyrazole Primary Hazards: Skin/Eye Irritant, Respiratory Irritant, Acute Toxicity (Oral).[1][2] Critical Warning: As an amine-functionalized intermediate, this compound poses a risk of chemical sensitization and rapid permeation through standard thin nitrile gloves.[1][2]
| Parameter | Directive |
| Glove Protocol | Double-gloving required. Inner: Nitrile (0.11 mm); Outer: Nitrile (0.14 mm) or Neoprene.[1][2] Change outer glove immediately upon splash.[2] |
| Respiratory | Zero-exposure mandate. All solid handling must occur inside a certified fume hood or powder containment enclosure.[2] |
| Eye Protection | Chemical splash goggles are preferred over safety glasses due to the fine particulate nature of the solid. |
| Spill Response | Do not dry sweep.[2] Use a HEPA vacuum or wet-wipe method to prevent aerosolization.[2] |
Hazard Identification & Mechanistic Risk Analysis[1][2]
To handle 3-cyclopropyl-1-propyl-1H-pyrazol-5-amine safely, one must understand why it is hazardous, not just that it is hazardous.[1][2]
Chemical Structure & Toxicology
The molecule features a primary amine (-NH₂) attached to a pyrazole ring with a propyl chain.[2]
-
The Amine Risk: Primary aromatic/heteroaromatic amines are notorious for interacting with biological macromolecules.[2] They can act as haptens, potentially leading to allergic contact dermatitis (sensitization) after repeated low-level exposure.[1][2]
-
The Propyl Chain: The alkyl chain increases lipophilicity compared to the bare pyrazole, potentially enhancing dermal absorption rates.[1][2]
GHS Classification (derived from structural analogs)
PPE Selection Matrix: The "Barrier Integrity" Approach
Standard laboratory PPE is often insufficient for functionalized amines.[2] Use this matrix to select equipment based on the specific operation.
| PPE Component | Standard Lab Protocol | Enhanced Protocol (Required for this Compound) | Scientific Rationale |
| Hand Protection | Single Nitrile (4 mil) | Double Gloving Strategy: 1.[1][2] Inner: 4 mil Nitrile (White/Blue)2.[2] Outer: 5-8 mil Nitrile or Neoprene (Green/Purple)Change outer glove every 60 mins.[2] | Amines can permeate thin nitrile without visible degradation.[2] The air gap between two gloves provides a secondary breakthrough buffer. |
| Eye Protection | Safety Glasses | Chemical Splash Goggles (ANSI Z87.1+) | Fine amine powders drift on air currents.[2] Goggles seal the orbital area, preventing absorption through the mucous membranes of the eye.[1][2] |
| Body Protection | Cotton Lab Coat | Tyvek® Lab Coat or Sleeve Covers | Cotton absorbs liquids and holds the chemical against the skin. Tyvek repels particulates and splashes.[2] |
| Respiratory | None (if in hood) | N95/P100 Respirator (only if outside hood) | If weighing outside a hood is unavoidable (not recommended), a fitted respirator is mandatory to prevent inhalation of irritant dust.[1][2] |
Operational Protocol: Step-by-Step
Phase 1: Engineering Control Verification (The Self-Validating System)
Before opening the vial, verify the "Invisible Barrier":
-
Kimwipe Test: Hold a tissue at the sash opening.[2] It must be pulled inward firmly (indicating >100 fpm face velocity).[2]
-
Static Check: Aminopyrazoles are often static-prone solids.[2] Use an ionizing bar or anti-static gun inside the hood to prevent powder "jumping" during transfer.
Phase 2: Weighing & Transfer[1][2]
-
Context: Most exposure events occur during the transfer of solids to the balance.
-
Protocol:
-
Place the balance inside the fume hood.[2]
-
Tare the receiving vessel (flask/vial) before opening the chemical container.[2]
-
Open the container only when the sash is lowered to the working height.[2]
-
Use a disposable spatula.[2] Do not reuse spatulas to avoid cross-contamination of other reagents with amines.[2]
-
Triple-Rinse: After transfer, rinse the spatula with solvent into the reaction vessel (if compatible) or a waste beaker before removing it from the hood.[2]
-
Phase 3: Reaction Setup
Emergency Response & Disposal Logic
Spill Management Flow
Scenario: You spill 500mg of solid powder inside the hood.
-
Do NOT use a brush or broom (creates dust).[2]
-
Cover the spill with a wet paper towel (water or PEG-400) to dampen the powder.[2]
-
Wipe inward from the periphery to the center.[2]
-
Dispose of cleanup materials as hazardous chemical waste.
Waste Segregation (Crucial)
-
Stream: Organic Alkaline/Amine Waste.[2]
-
Incompatibility: NEVER mix this waste with strong oxidizing acids (Nitric, Perchloric) or acid chlorides .[1][2] The amine functionality can react exothermically or form unstable N-chloro species.[2]
-
Labeling: Clearly mark the waste tag with "Contains Aminopyrazoles – Potential Sensitizer."[2]
Visualized Safety Workflow
The following diagram illustrates the decision logic for handling this compound, ensuring no step is missed.
Caption: Operational logic flow for handling aminopyrazoles, emphasizing the critical "Go/No-Go" decision at the Engineering Control check.
References
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
